6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-2-1-5(11)3-12-6/h1-3H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCXGRPKFISGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337511 | |
| Record name | 6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72617-82-4 | |
| Record name | 6-(2,2,2-Trifluoroethoxy)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72617-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine (CAS: 72617-82-4)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine, a key fluorinated building block in modern medicinal and agrochemical research.
Core Compound Identification
Chemical Name: this compound CAS Number: 72617-82-4[1]
This compound is a substituted aminopyridine featuring a trifluoroethoxy group, which can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of novel bioactive molecules.
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇F₃N₂O | [2] |
| Molecular Weight | 192.14 g/mol | [2] |
| Appearance | Brown Liquid | [1] |
| SMILES | C1=CC(=NC=C1N)OCC(F)(F)F | [2] |
| InChIKey | OJCXGRPKFISGAZ-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 1.6 | [3] |
| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in Dark | [2] |
| Mass Spec (MH+) | m/e 193.1 | [1] |
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved via the reduction of a nitro-precursor.[1]
Experimental Protocol: Catalytic Hydrogenation
Objective: To synthesize this compound from 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine.
Materials:
-
5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine (20.5 g)
-
Methanol (160 mL)
-
10% Palladium on activated carbon (1.96 g)
-
Hydrogen gas (H₂)
-
Dicalite Speed Plus (for filtration)
-
Ethyl acetate (for washing)
Procedure:
-
Dissolve 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine in methanol within a suitable reaction vessel.
-
Carefully add the 10% Palladium on activated carbon catalyst to the solution.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature for 72 hours.
-
Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of Dicalite Speed Plus to remove the catalyst.
-
Wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
The resulting residue is then purified by fast column chromatography using a heptane/ethyl acetate gradient on a silica gel stationary phase.[1]
Yield: 16.49 g (91% yield) of 6-(2,2,2-Trifluoroethoxy)-3-pyridinamine as a brown liquid.[1]
References
Technical Guide: 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine, including its molecular weight, synthesis, and key analytical data. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₃N₂O | [1] |
| Molecular Weight | 192.14 g/mol | |
| Monoisotopic Mass | 192.05104 Da | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Predicted XlogP | 1.6 | [1] |
| Mass Spectrometry (m/z) | 193.1 [M+H]⁺ | [3] |
| Purity (HPLC) | 97.65% | [2] |
Molecular Weight Calculation:
The molecular weight is calculated based on the molecular formula (C₇H₇F₃N₂O) and the atomic weights of its constituent elements:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Fluorine (F): 18.998 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
Calculation: (7 * 12.011) + (7 * 1.008) + (3 * 18.998) + (2 * 14.007) + (1 * 15.999) = 192.14 g/mol
Experimental Protocols
Synthesis of this compound[3]
A detailed experimental protocol for the synthesis of this compound is outlined below.
Step 1: Synthesis of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine
This protocol assumes the starting material, 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine, is obtained from a previous step (Example 108 Step 1 as cited in the source).[3]
Step 2: Synthesis of 6-(2,2,2-trifluoroethoxy)-3-pyridinamine [3]
-
Dissolution: Dissolve 20.5 g of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine in 160 mL of methanol.
-
Catalyst Addition: Add 1.96 g of 10% Palladium on activated carbon catalyst to the solution.
-
Hydrogenation: Pass hydrogen gas through the solution at room temperature. The reaction mixture is then stirred under a hydrogen atmosphere for 72 hours.
-
Filtration: Upon completion of the reaction, filter the mixture using Dicalite Speed Plus. Wash the filter cake with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue by flash column chromatography using silica gel as the stationary phase and a heptane/ethyl acetate gradient elution. This affords 16.49 g (91% yield) of 6-(2,2,2-trifluoroethoxy)-3-pyridinamine as a brown liquid.[3]
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
An In-Depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is a fluorinated organic compound featuring a pyridine core, a structure of significant interest in medicinal chemistry. The incorporation of a trifluoroethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the aminopyridine scaffold serves as a versatile pharmacophore and a key building block in the synthesis of numerous biologically active compounds.[1][2][3] The pyridine ring is a common motif in FDA-approved drugs, and its derivatives are explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[4][5] This document provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, biological context, and safety information to support its application in research and drug development.
Chemical Structure and Identifiers
The chemical identity of this compound is defined by its structural formula and standard chemical identifiers.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [6] |
| CAS Number | 72617-82-4 | [6][7] |
| Molecular Formula | C₇H₇F₃N₂O | [7][8] |
| Molecular Weight | 192.14 g/mol | [7] |
| Canonical SMILES | C1=CC(=NC=C1N)OCC(F)(F)F | [7][8] |
| InChI | InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-2-1-5(11)3-12-6/h1-3H,4,11H2 | [8] |
| InChIKey | OJCXGRPKFISGAZ-UHFFFAOYSA-N |[8] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. Below is a summary of available data for this compound.
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Physical State | Brown liquid (as synthesized) | [6] |
| Predicted XlogP | 1.6 | [8] |
| Mass Spectrometry | m/e 193.1 [M+H]⁺ | [6] |
| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. |[7] |
Synthesis and Purification
A reliable synthetic route is essential for obtaining high-purity material for research and development. A common method involves the reduction of a nitro-substituted precursor.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is adapted from a documented synthesis of this compound.[6]
Materials:
-
5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine (20.5 g)
-
Methanol (160 mL)
-
Palladium on activated carbon (10% Pd, 1.96 g)
-
Hydrogen gas
-
Dicalite Speed Plus (or equivalent filter aid)
-
Ethyl acetate
-
Heptane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: The starting material, 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine, is dissolved in methanol in a suitable reaction vessel.[6]
-
Catalyst Addition: The 10% Palladium/activated carbon catalyst is added to the solution.[6]
-
Hydrogenation: Hydrogen gas is passed through the solution at room temperature. The reaction mixture is stirred vigorously under a hydrogen atmosphere for 72 hours.[6]
-
Workup and Filtration: Upon completion, the reaction mixture is filtered through a pad of Dicalite Speed Plus to remove the palladium catalyst. The filter cake is washed with ethyl acetate to ensure complete recovery of the product.[6]
-
Concentration: The filtrate is concentrated under reduced pressure to remove methanol and ethyl acetate.[6]
-
Purification: The resulting residue is purified by fast column chromatography using silica gel as the stationary phase. A gradient elution with heptane and ethyl acetate is employed to isolate the final product.[6]
-
Characterization: The final product is obtained as a brown liquid (16.49 g, 91% yield).[6] Its identity can be confirmed by mass spectrometry, which should show a peak at m/e 193.1 corresponding to the protonated molecule [M+H]⁺.[6]
Biological Context and Therapeutic Potential
While specific biological activity data for this compound is not extensively published, its structural components are prevalent in many bioactive molecules. Trifluoromethylpyridine derivatives are widely used in both the pharmaceutical and agrochemical industries.[3] The aminopyridine scaffold is a cornerstone for designing molecules that interact with a variety of biological targets.[2] For instance, derivatives of the related pyrido[2,3-d]pyrimidine scaffold have been synthesized and shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[9]
Example Signaling Pathway: EGFR Inhibition by Related Pyridine Scaffolds
To illustrate the therapeutic relevance of this chemical class, the diagram below shows a simplified representation of the EGFR signaling pathway, which can be targeted by complex molecules built from pyridine-based scaffolds.[9]
Safety and Handling
Proper safety precautions are necessary when handling this compound. The following GHS information is based on available safety data sheets.
Table 3: GHS Safety Information
| Category | Information | Reference |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [7] |
| Signal Word | Warning | [7] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[7] |
Conclusion
This compound is a valuable chemical intermediate for drug discovery and development. Its synthesis is well-documented, and its structural features—the aminopyridine core and the trifluoroethoxy moiety—are associated with desirable pharmacological properties. While further research is needed to elucidate its specific biological activities, its potential as a scaffold for creating novel therapeutics targeting a wide array of diseases is significant. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. Buy 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine | 1248473-84-8 [smolecule.com]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 72617-82-4 [chemicalbook.com]
- 7. achmem.com [achmem.com]
- 8. PubChemLite - this compound (C7H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical compound 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine. This molecule is of significant interest in medicinal chemistry and drug discovery due to the presence of the trifluoroethoxy group, which can enhance metabolic stability and bioavailability, and the aminopyridine scaffold, a common feature in biologically active compounds.[1]
Physicochemical Data Summary
The following table summarizes the known and predicted physicochemical properties of this compound. These data are crucial for predicting the compound's behavior in biological systems and for designing further experimental studies.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₃N₂O | [2][3] |
| Molecular Weight | 192.14 g/mol | [3] |
| Appearance | Brown liquid | [4] |
| Predicted XlogP | 1.6 | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [3] |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the reduction of a nitro-substituted precursor.[4]
Step 1: Hydrogenation of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine
-
Dissolve 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine (20.5 g) in methanol (160 mL).
-
To this solution, add 10% Palladium on activated carbon catalyst (1.96 g).
-
Introduce hydrogen gas at room temperature and stir the reaction mixture under a hydrogen atmosphere for 72 hours.
-
Monitor the reaction for completion.
-
Upon completion, filter the reaction mixture through Dicalite Speed Plus (Acros Organics).
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue is 6-(2,2,2-trifluoroethoxy)-3-pyridinamine, which appears as a brown liquid (16.49 g, 91% yield).[4]
Step 2: Purification
-
Purify the resulting residue by fast column chromatography.
-
Use silica gel as the stationary phase.
-
Employ a heptane/ethyl acetate gradient elution.[4]
Determination of Aqueous Solubility (General Protocol)
A general method for determining the aqueous solubility of an amine compound involves the following steps:
-
Add an excess amount of the amine to a known volume of water in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Allow the undissolved portion to settle.
-
Carefully extract a sample of the supernatant.
-
Analyze the concentration of the dissolved amine in the aqueous sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5]
Determination of pKa by Potentiometric Titration (General Protocol)
The pKa of an aromatic amine can be determined by potentiometric titration.[6][7]
-
Dissolve a precisely weighed amount of the amine in a suitable solvent mixture (e.g., 50% ethanol-water).[6]
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Record the volume of titrant added and the corresponding pH value.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.[6]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart illustrating the synthesis of this compound.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 3. achmem.com [achmem.com]
- 4. This compound | 72617-82-4 [chemicalbook.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]
An In-depth Technical Guide to the Synthesis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-(2,2,2-trifluoroethoxy)pyridin-3-amine, a valuable building block in medicinal chemistry and drug development. This document details the necessary experimental protocols, quantitative data, and visual representations of the synthesis workflow to facilitate its successful replication and optimization in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the introduction of the 2,2,2-trifluoroethoxy group onto a functionalized pyridine ring, followed by the reduction of a nitro group to the desired primary amine in the second step.
A common and efficient approach starts with a commercially available and activated pyridine derivative, such as 2-chloro-5-nitropyridine or 2-hydroxy-5-nitropyridine. The trifluoroethoxy moiety is introduced via a nucleophilic aromatic substitution reaction. Subsequently, the nitro group at the 3-position is selectively reduced to an amino group to yield the final product.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine
This procedure describes a plausible method for the synthesis of the key intermediate, 5-nitro-2-(2,2,2-trifluoroethoxy)pyridine, starting from 2-chloro-5-nitropyridine. This reaction is a nucleophilic aromatic substitution where the chloride is displaced by the trifluoroethoxide ion.
Materials:
-
2-Chloro-5-nitropyridine
-
2,2,2-Trifluoroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium 2,2,2-trifluoroethoxide.
-
Add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-nitro-2-(2,2,2-trifluoroethoxy)pyridine.
Step 2: Synthesis of this compound
This protocol details the reduction of the nitro intermediate to the final amine product using catalytic hydrogenation.[1]
Materials:
-
5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine
-
Methanol
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Dicalite Speed Plus (or Celite)
-
Ethyl acetate
-
Heptane
-
Hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
-
Fast column chromatography setup
Procedure:
-
Dissolve 5-nitro-2-(2,2,2-trifluoroethoxy)pyridine (20.5 g) in methanol (160 mL) in a suitable hydrogenation vessel.[1]
-
Carefully add 10% palladium on activated carbon catalyst (1.96 g) to the solution.[1]
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 72 hours.[1]
-
Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of Dicalite Speed Plus to remove the catalyst.[1]
-
Wash the filter cake with ethyl acetate.[1]
-
Combine the filtrate and washings, and concentrate under reduced pressure to remove the solvent.[1]
-
Purify the resulting residue by fast column chromatography on silica gel, eluting with a heptane/ethyl acetate gradient, to yield this compound as a brown liquid (16.49 g, 91% yield).[1]
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.
Table 1: Physicochemical Properties
| Compound | Starting Material (2-Chloro-5-nitropyridine) | Intermediate (5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine) | Final Product (this compound) |
| Molecular Formula | C₅H₃ClN₂O₂ | C₇H₅F₃N₂O₃ | C₇H₇F₃N₂O |
| Molecular Weight | 158.54 g/mol | 222.12 g/mol | 192.14 g/mol |
| Appearance | Yellow crystalline solid | - | Brown liquid[1] |
| Melting Point | 106-108 °C | - | - |
| Boiling Point | - | - | - |
| Yield | - | - | 91%[1] |
Table 2: Spectroscopic Data
| Compound | Mass Spectrometry (MS) | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR Spectroscopy (Predicted) |
| Intermediate | m/z 223.0 [M+H]⁺ | δ 9.1 (d), 8.5 (dd), 7.0 (d), 4.9 (q) | δ 162, 145, 140, 135, 123 (q), 108, 65 (q) | 1580-1620 cm⁻¹ (Ar-NO₂), 1340-1360 cm⁻¹ (Ar-NO₂), 1280-1300 cm⁻¹ (C-O), 1100-1200 cm⁻¹ (C-F) |
| Final Product | m/e 193.1 [MH+][1] | δ 7.6 (d), 7.0 (dd), 6.7 (d), 4.8 (q), 3.7 (br s) | δ 158, 140, 138, 125, 123 (q), 108, 65 (q) | 3300-3500 cm⁻¹ (N-H stretch), 1600-1620 cm⁻¹ (N-H bend), 1280-1300 cm⁻¹ (C-O), 1100-1200 cm⁻¹ (C-F) |
Predicted spectral data is based on typical chemical shifts and absorption frequencies for the respective functional groups and structural motifs.
Experimental Workflow Visualization
The following diagram illustrates the detailed workflow for the synthesis of this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements. Standard laboratory safety precautions should be followed at all times.
References
The Role of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine as a Precursor in Herbicide Synthesis: A Technical Guide to the Mechanism of Action of Trifloxysulfuron-sodium
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine, a key intermediate in the synthesis of the potent sulfonylurea herbicide, Trifloxysulfuron-sodium. As direct biological activity data for this compound is not extensively documented in publicly available literature, this guide focuses on its critical role as a molecular building block. The primary focus will be on the mechanism of action of its principal derivative, Trifloxysulfuron-sodium, which functions by inhibiting the essential plant enzyme, acetolactate synthase (ALS). This document details the synthesis pathway, the biochemical mechanism of ALS inhibition, quantitative data on herbicidal efficacy, and comprehensive experimental protocols for assessing both enzymatic inhibition and whole-plant herbicidal effects.
Introduction
This compound is a substituted pyridine derivative that serves as a crucial precursor in the agrochemical industry. Its chemical structure, featuring a trifluoroethoxy group and an amine on a pyridine ring, makes it a valuable synthon for the construction of more complex, biologically active molecules. The primary application of this compound is in the manufacture of Trifloxysulfuron-sodium, a selective, post-emergence herbicide used for the control of a wide range of broadleaf and grassy weeds in crops such as cotton and sugarcane.[1]
Synthesis of Trifloxysulfuron-sodium
The synthesis of Trifloxysulfuron-sodium from this compound involves a multi-step process. A key transformation is the conversion of the amine group to a sulfonamide, which then undergoes condensation with a pyrimidine derivative.
Synthesis of the Intermediate: 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide
A common route to the pyridinesulfonamide intermediate involves the conversion of a related chloro-pyridine derivative. For instance, 3-amino-2-chloropyridine can be used as a starting material to synthesize 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine. This intermediate is then subjected to a series of reactions including mercaptylation, chlorination, and amination to yield 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide.[2]
Condensation to form Trifloxysulfuron-sodium
The final step in the synthesis involves the condensation of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide with a substituted pyrimidine, typically 2-amino-4,6-dimethoxypyrimidine, in the presence of a coupling agent to form the sulfonylurea bridge.[3]
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
The herbicidal activity of Trifloxysulfuron-sodium stems from its ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[5] As these amino acids are essential for protein synthesis and overall plant growth, inhibition of ALS leads to a cessation of growth and eventual plant death. This pathway is absent in animals, which contributes to the selective toxicity of ALS-inhibiting herbicides.[4]
Biochemical Pathway
ALS catalyzes the condensation of two molecules of pyruvate to form α-acetolactate or one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate. Trifloxysulfuron-sodium acts as a non-competitive or uncompetitive inhibitor, binding to a site on the enzyme that is distinct from the active site but allosterically blocks substrate access or product release.[6][7] This inhibition leads to a deficiency in essential amino acids, disrupting protein synthesis and halting cell division and plant growth.
Quantitative Data
The efficacy of Trifloxysulfuron-sodium is quantified through various metrics, including the concentration required for 50% inhibition of the target enzyme (IC50) and the dose required for 50% growth reduction of the target plant (ED50 or GR50).
Table 1: Herbicidal Efficacy of Trifloxysulfuron-sodium on Various Weed Species
| Weed Species | Common Name | Application Rate (g a.i./ha) | Control (%) | Reference |
| Cyperus esculentus | Yellow Nutsedge | 15.8 | 33 (no surfactant) | [8] |
| Amaranthus retroflexus | Redroot Pigweed | 15.8 | 43 (no surfactant) | [8] |
| Bidens alba | Spanish Needles | 15.8 | 58 (no surfactant) | [8] |
| Ipomoea spp. | Morning-glory | 15.8 | 34 (no surfactant) | [8] |
| Acanthospermum hispidum | Bristly Starbur | 32/1280 (with ametryne) | Effective Control | [9] |
| Alternanthera tenella | Lesser Joyweed | 32/1280 (with ametryne) | Effective Control | [9] |
| Chamaesyce hirta | Asthma-plant | 32/1280 (with ametryne) | Effective Control | [9] |
| Digitaria horizontalis | Jamaican Crabgrass | 22 | Low Control | [9] |
Note: The efficacy of Trifloxysulfuron-sodium is often enhanced with the use of adjuvants and can be influenced by environmental conditions.
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against ALS.
Principle: The assay measures the production of acetolactate, which is then decarboxylated to acetoin. Acetoin reacts with creatine and α-naphthol to form a colored complex that can be quantified spectrophotometrically.[10]
Materials:
-
Plant tissue (e.g., young leaves of a susceptible species)
-
Enzyme extraction buffer
-
Assay buffer
-
Pyruvate (substrate)
-
Test compound (e.g., Trifloxysulfuron-sodium)
-
6 N H2SO4
-
Color Reagent A (Creatine)
-
Color Reagent B (α-naphthol)
-
Microplate reader
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude ALS extract.
-
Assay Reaction: In a microplate, combine the enzyme extract, assay buffer, and the test compound at various concentrations.
-
Initiate Reaction: Add pyruvate to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop Reaction and Decarboxylation: Add 6 N H2SO4 to stop the reaction and incubate at 60°C for 15 minutes to convert acetolactate to acetoin.
-
Color Development: Add Color Reagents A and B and incubate at 60°C for 15 minutes.
-
Measurement: Read the absorbance at 525 nm.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Greenhouse Bioassay for Herbicidal Efficacy
This protocol outlines a whole-plant bioassay to assess the herbicidal efficacy of a compound under controlled conditions.
Principle: To visually assess and quantify the effect of a herbicide on the growth and health of target weed species compared to an untreated control.[11]
Materials:
-
Seeds of target weed species and a tolerant crop species
-
Pots and standardized potting mix
-
Greenhouse with controlled environment (temperature, light, humidity)
-
Test compound formulated for application
-
Laboratory spray chamber
Procedure:
-
Plant Growth: Sow seeds in pots and grow them in the greenhouse to a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: Apply the test compound at various rates using a calibrated laboratory spray chamber to ensure uniform coverage. Include an untreated control.
-
Post-Treatment Care: Return the pots to the greenhouse and maintain them under optimal growing conditions.
-
Data Collection:
-
Visual Assessment: Rate plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete death).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weight.
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate the ED50 or GR50 values.
References
- 1. Trifloxysulfuron-sodium | C14H13F3N5NaO6S | CID 23676736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Trifloxysulfuron-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]
- 4. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Acetolactate synthase inhibiting herbicides bind to the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Efficacy and selectivity of trifloxysulfuron-sodium/ametryne in the control of weeds in sugar cane fields - Weed Control Journal [weedcontroljournal.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine: A Technical Guide for Drug Discovery
An In-Depth Analysis of a Promising Scaffold for Novel Therapeutics
For Immediate Release
Abstract
This technical guide provides a comprehensive overview of the predicted biological activities of the novel compound, 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine. While direct experimental data on this specific molecule is nascent, its structural features, particularly the aminopyridine core and the trifluoroethoxy moiety, strongly suggest a rich potential for therapeutic applications. Drawing upon extensive research on analogous compounds, this document outlines predicted biological activities, including kinase inhibition, nicotinic acetylcholine receptor modulation, and potential anticancer and anti-inflammatory effects. Detailed experimental protocols for investigating these activities are provided to guide researchers in the evaluation of this promising compound. Furthermore, this guide presents visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its potential mechanisms of action and to streamline future research endeavors.
Introduction
This compound is a synthetic organic compound featuring a 3-aminopyridine scaffold substituted with a 2,2,2-trifluoroethoxy group at the 6-position. The aminopyridine moiety is a well-established pharmacophore found in numerous biologically active compounds, including approved drugs. The introduction of the trifluoroethoxy group can significantly enhance metabolic stability, bioavailability, and binding affinity due to the unique properties of fluorine, such as high electronegativity and its ability to form strong bonds with carbon. While this specific molecule is noted in patent literature primarily as a synthetic intermediate, its structural alerts point towards significant, unexplored biological activities. This guide serves as a predictive resource, collating information from structurally related molecules to forecast the therapeutic potential of this compound and to provide a roadmap for its investigation.
Predicted Biological Activities and Mechanisms of Action
Based on the prevalence of the aminopyridine scaffold in clinically relevant molecules, this compound is predicted to exhibit a range of biological activities.
Kinase Inhibition
The aminopyridine core is a key "hinge-binding" motif in a multitude of kinase inhibitors.[1] This scaffold can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, leading to their inhibition. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.
Potential Kinase Targets:
-
Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, and TYK2) are critical components of cytokine signaling pathways that regulate immune responses.[2] Selective JAK inhibitors are sought after for the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis.[2][3] The aminopyridine scaffold is a known feature of some JAK inhibitors.[4]
-
p38 Mitogen-Activated Protein (MAP) Kinase: p38 MAP kinase is a key regulator of the inflammatory response, and its inhibitors are being investigated for a variety of inflammatory conditions.[5][6] Several aminopyridine and related heterocyclic compounds have shown potent p38 MAP kinase inhibitory activity.[7][8]
-
Other Kinases: The versatility of the aminopyridine scaffold suggests potential activity against other kinase families, such as Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), which are implicated in neurodegenerative diseases like Alzheimer's.[9]
Signaling Pathway: JAK-STAT Signaling
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary target for inhibitors containing the aminopyridine scaffold.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Aminopyridine derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in synaptic transmission in the central and peripheral nervous systems.[10] Modulation of nAChR activity is a therapeutic strategy for various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Signaling Pathway: nAChR-Mediated Signaling
Activation of nAChRs leads to cation influx and subsequent activation of downstream signaling cascades.
Potential Anticancer, Antimicrobial, and Anti-inflammatory Activities
The pyridine nucleus is a common scaffold in compounds exhibiting a broad range of biological activities.
-
Anticancer Activity: Numerous pyridine derivatives have been synthesized and evaluated for their anticancer properties, acting through various mechanisms including inhibition of cell proliferation and induction of apoptosis.[11]
-
Antimicrobial Activity: The pyridine ring is present in several antimicrobial agents, and novel derivatives are continuously being explored for their efficacy against a range of bacterial and fungal pathogens.[12]
-
Anti-inflammatory Activity: As mentioned, the inhibition of kinases like p38 MAP kinase can lead to potent anti-inflammatory effects.
Experimental Protocols
To investigate the predicted biological activities of this compound, the following experimental protocols, adapted from methodologies reported for structurally similar compounds, are recommended.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a high-throughput method for measuring kinase activity.[13]
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. A biotinylated substrate is phosphorylated by the kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore are added. Phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Reaction Setup: In a 384-well plate, add the kinase, biotinylated substrate peptide, and varying concentrations of this compound in a suitable kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Detection: Stop the reaction and add the HTRF detection reagents (europium-labeled antibody and streptavidin-acceptor).
-
Measurement: After a further incubation period (e.g., 60 minutes), measure the time-resolved fluorescence signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This assay determines the binding affinity of the compound to specific nAChR subtypes.[10][14][15]
Principle: A competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]epibatidine) for binding to nAChRs expressed in cell membranes.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2 or α7).
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in a binding buffer. Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of a known nAChR ligand like nicotine).
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester to separate bound and unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration and determine the IC50 and Ki values.
Cell Viability Assay (MTT Assay) for Anticancer Activity
This assay measures the metabolic activity of cells as an indicator of cell viability.[16]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Experimental and Logical Workflow
A general workflow for the initial biological evaluation of this compound is outlined below.
Quantitative Data Summary (Predictive)
As no direct experimental data is available for this compound, the following table presents a predictive summary of potential quantitative data based on activities reported for structurally related aminopyridine derivatives. This table is intended for illustrative purposes to guide target setting in future experiments.
| Predicted Activity | Assay Type | Potential Target(s) | Predicted Potency (IC50/Ki) | Reference Compound Class |
| Kinase Inhibition | HTRF/Radiometric | JAK3, p38α | 10 nM - 1 µM | Aminopyridines, Pyrazolopyridines[17][18] |
| nAChR Binding | Radioligand Binding | α4β2, α7 nAChR | 50 nM - 5 µM | Aminopyridine derivatives |
| Anticancer | Cell Viability (MTT) | Various Cancer Cell Lines | 1 µM - 50 µM | 3-Aminoimidazo[1,2-α]pyridines[16] |
| Anti-inflammatory | Cytokine Release Assay | p38 MAP Kinase | 100 nM - 10 µM | Pyridinyl imidazole derivatives[19] |
Conclusion
While this compound remains a largely unexplored molecule, its structural characteristics strongly suggest a high potential for significant biological activity. By leveraging the extensive knowledge base of its core aminopyridine scaffold, this technical guide provides a predictive framework for its therapeutic potential, focusing on kinase inhibition and nicotinic acetylcholine receptor modulation. The detailed experimental protocols and workflow diagrams presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a systematic and efficient investigation into the biological properties of this promising compound. Further research is warranted to experimentally validate these predictions and to fully elucidate the therapeutic utility of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmphs.com [ijmphs.com]
- 8. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
The Trifluoroethoxy Pyridine Core: A Scaffolding for Potent Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is a key heterocyclic building block of significant interest in medicinal chemistry. Its unique structural and electronic properties, conferred by the trifluoroethoxy group and the aminopyridine core, make it an invaluable starting material for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, experimental protocols, and, most importantly, the application of this compound as a scaffold in the development of potent kinase inhibitors for various therapeutic targets.
While direct quantitative biological data for this compound itself is not extensively reported in the public domain, its pivotal role is demonstrated through its incorporation into numerous patented kinase inhibitors. This guide will focus on the synthesis of this key intermediate and its subsequent elaboration into final, biologically active compounds, presenting the available quantitative data for these derivatives to highlight the therapeutic potential unlocked by this versatile scaffold.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the introduction of the trifluoroethoxy moiety, followed by the reduction of a nitro group to the desired amine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine
The initial step involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring with 2,2,2-trifluoroethanol. While the search results did not provide a specific protocol starting from a readily available precursor, a common method involves the reaction of a halopyridine (e.g., 2-chloro-5-nitropyridine) with the sodium salt of 2,2,2-trifluoroethanol.
Step 2: Synthesis of 6-(2,2,2-trifluoroethoxy)-3-pyridinamine
The nitro-substituted intermediate is then reduced to the corresponding amine.
-
Reaction: 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine (20.5 g) is dissolved in methanol (160 mL).[1]
-
Catalyst: 10% Palladium on activated carbon (1.96 g) is added to the solution.[1]
-
Reaction Conditions: Hydrogen gas is passed through the reaction mixture at room temperature, and the mixture is stirred under a hydrogen atmosphere for 72 hours.[1]
-
Work-up: Upon completion, the reaction mixture is filtered through Dicalite Speed Plus, and the filter cake is washed with ethyl acetate.[1] The filtrate is concentrated under reduced pressure.[1]
-
Purification: The resulting residue is purified by flash column chromatography (silica gel, heptane/ethyl acetate gradient) to yield 6-(2,2,2-trifluoroethoxy)-3-pyridinamine as a brown liquid.[1]
-
Yield: 16.49 g (91% yield).[1]
-
Characterization: Mass spectrometry (MS) data: m/e 193.1 [MH+].[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇F₃N₂O | PubChemLite |
| Molecular Weight | 192.14 g/mol | [2] |
| CAS Number | 72617-82-4 | [1] |
| Appearance | Brown liquid | [1] |
Application in the Synthesis of Kinase Inhibitors
The primary utility of this compound in drug discovery lies in its role as a key intermediate for the synthesis of potent and selective kinase inhibitors. The aminopyridine moiety serves as a crucial pharmacophore that can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. The trifluoroethoxy group can contribute to improved metabolic stability, increased binding affinity, and enhanced cell permeability of the final drug molecule.
Below are examples of kinase inhibitors synthesized using this versatile building block, along with their reported biological activities.
Cyclin-Dependent Kinase (CDK) Inhibitors
The aminopyridine scaffold is a well-established feature in the design of CDK inhibitors, which are critical regulators of the cell cycle and are major targets in cancer therapy.
Example: Abemaciclib (Verzenio)
Abemaciclib is a selective inhibitor of CDK4 and CDK6 that is approved for the treatment of certain types of breast cancer. While the detailed synthesis of Abemaciclib is complex and involves multiple steps, a key fragment of the molecule is derived from a 2-aminopyridine derivative. The trifluoroethoxy-substituted aminopyridine provides a similar scaffold for the development of other potent CDK inhibitors.
General Synthetic Workflow for Pyrimidine-Based CDK Inhibitors
The synthesis of pyrimidine-based CDK inhibitors often involves the coupling of a substituted aminopyridine with a functionalized pyrimidine core.
Caption: General workflow for synthesizing CDK inhibitor scaffolds.
Biological Activity of Representative CDK4/6 Inhibitors
While specific IC50 values for compounds directly synthesized from this compound are not publicly available, the following table provides data for approved CDK4/6 inhibitors to illustrate the potency of this class of drugs.
| Compound | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | Cell Line | Assay |
| Palbociclib | 11 | 16 | Colo-205 | pRb inhibition |
| Ribociclib | 10 | 39 | - | Enzyme assay |
| Abemaciclib | 2 | 10 | - | Enzyme assay |
This data is representative of the CDK4/6 inhibitor class and not of compounds directly synthesized from this compound.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors
GSK-3β is a serine/threonine kinase implicated in a wide range of diseases, including Alzheimer's disease, bipolar disorder, and cancer. The aminopyridine scaffold is a key feature of several potent GSK-3β inhibitors.
General Synthetic Approach
The synthesis of GSK-3β inhibitors often involves the construction of a heterocyclic core, such as a pyrimidine or a purine, where the aminopyridine moiety is a key component for interaction with the kinase.
Biological Activity of Representative GSK-3β Inhibitors
The following table presents IC50 values for known GSK-3β inhibitors to provide context for the potency of compounds targeting this kinase.
| Compound | GSK-3β IC₅₀ (nM) | Assay Type |
| CHIR-99021 | 6.7 | Enzyme assay |
| Tideglusib | 60 | Enzyme assay |
| COB-187 | 11 | Z'-LYTE assay[3] |
| COB-152 | 132 | Z'-LYTE assay[3] |
This data is representative of the GSK-3β inhibitor class and not of compounds directly synthesized from this compound.
Experimental Protocol: GSK-3β Kinase Activity Assay (LANCE® Ultra TR-FRET)
This protocol describes a common method for determining the inhibitory potency of compounds against GSK-3β.
-
Materials: Human recombinant GSK-3β, ULight™-GS (Ser641/pSer657) peptide substrate, Europium-labeled anti-phospho-GS antibody, ATP, and test compounds.
-
Procedure:
-
Test compounds are serially diluted and added to a 384-well microplate.
-
GSK-3β enzyme (2 nM) is added to the wells in an assay buffer containing 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, and 0.01% Tween-20.[4]
-
The kinase reaction is initiated by the addition of 50 nM ULight-GS substrate and 1 µM ATP.[4]
-
The reaction mixture is incubated for 1 hour at 23 °C.[4]
-
The reaction is stopped by the addition of 8 mM EDTA.[4]
-
The Europium-labeled anti-phospho-GS antibody is added, and the plate is incubated for 1 hour.[4]
-
The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a plate reader with excitation at 320 nm and emission at 615 nm and 665 nm.[4]
-
-
Data Analysis: The ratio of the fluorescence at 665 nm to 615 nm is calculated, which is proportional to the extent of substrate phosphorylation. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.[4]
Caption: Workflow for a GSK-3β TR-FRET kinase assay.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses, making them attractive targets for the treatment of a variety of inflammatory diseases.
General Synthetic Approach
The synthesis of p38 MAP kinase inhibitors often involves the coupling of the aminopyridine core with other heterocyclic systems to create a molecule that can effectively bind to the ATP-binding site of the kinase.
Biological Activity of Representative p38 MAP Kinase Inhibitors
The following table provides IC50 values for well-known p38 inhibitors to illustrate the potency of compounds targeting this kinase.
| Compound | p38α IC₅₀ (nM) | Cell-based Assay |
| SB203580 | 50 | LPS-stimulated TNFα release |
| Doramapimod (BIRB 796) | 38 | LPS-stimulated TNFα release |
This data is representative of the p38 MAP kinase inhibitor class and not of compounds directly synthesized from this compound.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry, particularly for the development of potent kinase inhibitors. Its synthesis is well-established, and its incorporation into more complex molecules has been shown to be a successful strategy for targeting a range of kinases implicated in serious diseases such as cancer and inflammatory disorders. While direct biological data on the amine itself is limited, the potent activity of its derivatives underscores the importance of this scaffold in modern drug discovery. This technical guide provides a foundation for researchers and drug development professionals to leverage the unique properties of this compound in their own research and development programs. Further exploration of derivatives based on this core structure holds significant promise for the discovery of novel and effective therapeutics.
References
- 1. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]
- 2. Real-World Data Analysis of CDK4/6 Inhibitor Therapy—A Patient-Centric Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays | MDPI [mdpi.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted ¹H NMR data set based on established spectroscopic principles and data from analogous structures. Additionally, a comprehensive, generalized experimental protocol for acquiring such a spectrum is provided, along with a logical workflow for the synthesis and characterization of novel chemical entities.
Predicted ¹H NMR Spectrum Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the pyridine ring. The electron-donating amino group at the C3 position is expected to cause an upfield shift (shielding) of the ortho (H2 and H4) and para (H6, though substituted) protons. Conversely, the electron-withdrawing trifluoroethoxy group at the C6 position will induce a downfield shift (deshielding) on the adjacent protons, particularly H5.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H2 | ~7.8 | Doublet (d) | J ≈ 2.5 Hz | 1H |
| H4 | ~6.9 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 Hz | 1H |
| H5 | ~6.6 | Doublet (d) | J ≈ 8.5 Hz | 1H |
| OCH₂ | ~4.8 | Quartet (q) | J ≈ 8.0 Hz | 2H |
| NH₂ | ~3.6 | Broad Singlet (br s) | - | 2H |
Disclaimer: These are predicted values and may differ from experimental results.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized, detailed methodology for acquiring a high-quality ¹H NMR spectrum of a substituted pyridine derivative such as this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid signals from contaminants. Purification can be achieved by methods such as column chromatography, recrystallization, or distillation.
-
Mass: Accurately weigh approximately 5-10 mg of the solid compound.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent in a clean, dry 5 mm NMR tube. Common choices for pyridine derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those of the amine group.
-
Internal Standard: For precise chemical shift referencing, a small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent by the manufacturer (0.03-0.05% v/v).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: The probe must be tuned to the ¹H frequency, and the magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time (at): Set to 2-4 seconds to ensure adequate data points for resolving sharp signals.
-
Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for full relaxation of the protons, which is crucial for accurate integration.
-
Pulse Width: Calibrate a 90° pulse for the specific sample and probe.
-
Number of Scans (ns): For a sample of this concentration, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally sufficient to cover the chemical shifts of all protons in the molecule.
-
3. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons contributing to each signal.
-
Peak Picking: Identify the chemical shift of each peak.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow in a research and development setting for the synthesis and characterization of a novel compound like this compound.
Caption: A logical workflow for the synthesis and characterization of a new chemical entity.
In-Depth Technical Guide: 13C NMR Analysis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of the compound 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine. This document includes predicted spectral data, a detailed experimental protocol for data acquisition, and visualizations to aid in understanding the molecular structure and analytical workflow.
Predicted 13C NMR Spectral Data
The following table summarizes the predicted 13C NMR chemical shifts (δ) and plausible carbon-fluorine coupling constants (J) for this compound. These predictions are based on established substituent effects on the pyridine ring and known chemical shift ranges for trifluoroethoxy groups, supplemented with data from computational prediction tools.
Table 1: Predicted 13C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constant (J, Hz) |
| C2 | 145.0 - 150.0 | Singlet | - |
| C3 | 130.0 - 135.0 | Singlet | - |
| C4 | 110.0 - 115.0 | Singlet | - |
| C5 | 120.0 - 125.0 | Singlet | - |
| C6 | 160.0 - 165.0 | Singlet | - |
| C7 (CH2) | 65.0 - 70.0 | Quartet | 35 - 40 |
| C8 (CF3) | 122.0 - 126.0 | Quartet | 275 - 280 |
Note: The actual experimental values may vary depending on the solvent and other acquisition parameters.
Molecular Structure and Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for reference in the data table.
Caption: Molecular structure of this compound with carbon numbering.
Experimental Protocol for 13C NMR Analysis
This section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The optimal concentration may vary depending on the NMR spectrometer's sensitivity.
-
Sample Tube: Use a clean, dry, high-precision 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). If the solvent does not contain TMS, a small amount can be added.
NMR Instrument Parameters
The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
-
Spectrometer Frequency: 100 MHz for ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.
-
Pulse Width (P1): A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Number of Scans (NS): 1024 to 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio, especially for less concentrated samples.
-
Spectral Width (SW): 0 to 200 ppm is a standard range for most organic molecules.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption Lorentzian lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the solvent peak or the internal TMS standard (0 ppm).
-
Peak Picking and Integration: Identify and list all significant peaks. Integration of ¹³C spectra is generally not quantitative under standard acquisition conditions.
Experimental Workflow
The following flowchart illustrates the general workflow for the 13C NMR analysis of this compound.
Caption: General workflow for 13C NMR analysis.
In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This technical guide outlines the predicted fragmentation pattern of this molecule, provides a detailed experimental protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents the information in a format amenable to researchers in drug development.
Predicted Mass Spectrometry Fragmentation Pattern
The structure of this compound contains several key functional groups that will dictate its fragmentation pattern under ionization: a pyridine ring, an amine group, and a trifluoroethoxy group. The presence of the basic amine and pyridine nitrogen makes this molecule amenable to positive ion mode electrospray ionization (ESI+).
The molecular weight of this compound (C₇H₇F₃N₂O) is 192.14 g/mol . In positive ion mode ESI, the molecule is expected to be readily protonated to form the molecular ion [M+H]⁺ at an m/z of 193.15.
The fragmentation of the [M+H]⁺ ion is predicted to proceed through several key pathways:
-
Loss of the Trifluoroethoxy Side Chain: A primary fragmentation pathway is expected to be the cleavage of the bond between the pyridine ring and the trifluoroethoxy group. This can occur in a few ways:
-
Cleavage of the C-O bond: Homolytic or heterolytic cleavage of the C-O bond connecting the trifluoroethoxy group to the pyridine ring would result in the loss of a trifluoroethoxy radical (•OCH₂CF₃) or a neutral loss of trifluoroethanol (HOCH₂CF₃) following rearrangement, leading to a fragment corresponding to the aminopyridine cation.
-
Loss of CF₃: The trifluoromethyl group is a common leaving group. Loss of a CF₃ radical (•CF₃) from the side chain is a plausible fragmentation.
-
Loss of the entire side chain: Cleavage of the Ar-O bond can lead to the formation of a 3-aminopyridinol cation.
-
-
Fragmentation of the Pyridine Ring: Aromatic amines are known to undergo characteristic ring fragmentation. For pyridinamines, a common fragmentation is the loss of hydrogen cyanide (HCN) from the ring.[1]
-
Fragmentation involving the Amine Group: Alpha-cleavage adjacent to the amine group is a common fragmentation pathway for amines, although in an aromatic system, this is less straightforward. Loss of ammonia (NH₃) via rearrangement is also possible.
Based on these principles, a logical fragmentation pathway can be proposed.
Proposed Fragmentation Pathway Diagram
Caption: Proposed Fragmentation Pathway.
Quantitative Data Summary
While experimental data is not available, a hypothetical summary of expected quantitative data from a tandem mass spectrometry (MS/MS) experiment is presented below. The relative abundance is a prediction based on the expected stability of the fragment ions.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss | Predicted Relative Abundance (%) |
| 193.15 | 94.05 | [3-aminopyridine]⁺ | 100 (Base Peak) |
| 193.15 | 124.06 | [M+H - •CF₃]⁺ | 45 |
| 193.15 | 95.06 | [3-aminopyridinol]⁺ | 30 |
| 94.05 | 67.04 | [[3-aminopyridine]⁺ - HCN]⁺ | 60 |
Experimental Protocol: LC-MS/MS Analysis
This section details a general protocol for the quantitative analysis of this compound in a biological matrix, such as plasma, using LC-MS/MS.
Sample Preparation
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of small aromatic molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %A %B Flow Rate (mL/min) 0.0 95 5 0.4 1.0 95 5 0.4 5.0 5 95 0.4 7.0 5 95 0.4 7.1 95 5 0.4 | 9.0 | 95 | 5 | 0.4 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion will be the [M+H]⁺ ion (m/z 193.15).
-
Product ions will be selected based on the fragmentation pattern. The most intense and specific fragment ions should be chosen for quantification and confirmation. Based on the predicted pattern, the following transitions would be monitored:
-
Quantifier: 193.15 → 94.05
-
Qualifier: 193.15 → 124.06
-
-
Experimental Workflow Diagram
References
Technical Guide: FTIR Spectroscopic Analysis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the expected Fourier-Transform Infrared (FTIR) spectroscopic data for 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine. It includes a summary of predicted vibrational frequencies, a comprehensive experimental protocol for data acquisition, and a logical workflow for spectral analysis.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its molecular structure combines a primary aromatic amine, a pyridine ring, and a trifluoroethoxy group. FTIR spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups within a molecule by measuring its absorption of infrared radiation at specific frequencies corresponding to bond vibrations. This guide outlines the expected FTIR spectral characteristics of this compound and provides a standardized protocol for its analysis.
Predicted FTIR Spectral Data
While a definitive experimental spectrum is not publicly available, the FTIR absorption bands for this compound can be predicted based on its constituent functional groups. The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Aromatic Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium-Strong |
| N-H Scissoring (Bending) | 1650 - 1580 | Medium-Strong | |
| C-N Stretch (Aromatic) | 1350 - 1250 | Strong | |
| N-H Wagging | 910 - 665 | Broad, Strong | |
| Substituted Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| C=C and C=N Ring Stretch | 1615 - 1450 | Medium-Strong | |
| Aromatic C-H In-plane Bending | 1300 - 1000 | Medium | |
| Aromatic C-H Out-of-plane Bending | 900 - 675 | Strong | |
| Trifluoroethoxy Group (-OCH₂CF₃) | C-H Asymmetric & Symmetric Stretch | 3000 - 2850 | Medium |
| C-O-C Asymmetric Stretch (Ether) | 1300 - 1200 | Strong | |
| C-O-C Symmetric Stretch (Ether) | 1150 - 1050 | Strong | |
| C-F Stretch | 1360 - 1100 | Very Strong |
Table 1: Predicted FTIR Absorption Bands for this compound.
Interpretation Notes:
-
N-H Stretching: Primary amines typically show two distinct bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching.[1][2][3]
-
C-N Stretching: For aromatic amines, the C-N stretching vibration is typically strong and appears in the 1335-1250 cm⁻¹ range.[1][4]
-
Pyridine Ring: The C=C and C=N stretching vibrations within the pyridine ring will result in a series of bands between 1615 and 1450 cm⁻¹.[5][6][7]
-
Ether Linkage: Aryl alkyl ethers are expected to show two strong C-O-C stretching bands: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[8][9]
-
C-F Bonds: The presence of the trifluoromethyl (-CF₃) group will lead to very strong absorption bands, typically in the 1360-1100 cm⁻¹ region, which may overlap with other vibrations like the C-O-C stretch.[10][11]
Experimental Protocol: FTIR-ATR Analysis
Attenuated Total Reflectance (ATR) is a widely used sampling technique for obtaining FTIR spectra of solid powders and films with minimal sample preparation.[12][13]
Objective: To acquire a high-quality mid-infrared spectrum of solid this compound.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a diamond or zinc selenide (ZnSe) crystal[14]
Materials:
-
This compound sample (a few milligrams)[14]
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Install the ATR accessory into the spectrometer's sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal meticulously with a lint-free wipe dampened with isopropanol or ethanol to remove any residual contaminants.[15] Allow the crystal to air dry completely.
-
Acquire a background spectrum. This scan measures the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (1-5 mg) of the solid this compound powder onto the center of the ATR crystal.[14]
-
Lower the ATR press arm and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal surface.[12][15] Optimal contact is crucial for a high-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Set the spectral acquisition parameters. Typical settings for a mid-IR analysis are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-64 (more scans improve the signal-to-noise ratio)
-
-
Initiate the sample scan. The instrument software will collect the data, perform the Fourier transform, and ratio the sample scan against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Post-Analysis Cleanup:
-
Retract the pressure arm and carefully remove the sample powder from the crystal surface.
-
Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe as described in step 2 to prepare for the next measurement.
-
Visualization of Experimental and Data Workflow
The following diagram illustrates the logical workflow for FTIR spectroscopic analysis, from initial sample handling to the final interpretation of the spectral data.
Caption: Workflow for FTIR analysis using the ATR method.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. jascoinc.com [jascoinc.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Safety, Handling, and Storage of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine (CAS RN: 72617-82-4), a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.
Chemical and Physical Properties
This section summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C7H7F3N2O | [1][2] |
| Molecular Weight | 192.14 g/mol | [1] |
| Appearance | Brown liquid | [3] |
| CAS Number | 72617-82-4 | [1][3] |
| Monoisotopic Mass | 192.05104 Da | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table details its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5][6] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4][5][6] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[4][5][6] |
GHS Label Elements:
Safety and Handling Protocols
Strict adherence to the following protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[7] |
| Skin Protection | Wear impervious, flame-retardant, and antistatic protective clothing.[7] |
| Hand Protection | Wear protective gloves.[4][6] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7] Use only in a well-ventilated area, preferably in a chemical fume hood.[4][6] |
General Handling Procedures
-
Avoid inhalation of vapor, mist, dust, or gas.[4]
-
Wash hands thoroughly after handling and before breaks.[4][10]
-
Use non-sparking tools.
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[8]
The following diagram illustrates the general workflow for safely handling this chemical in a laboratory setting.
Caption: General Laboratory Safety Workflow for Chemical Handling.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6][8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash off with soap and plenty of water. Seek immediate medical attention.[4][6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6][8] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][8] |
Accidental Release Measures
In the case of a spill, follow these procedures to mitigate the hazard.
-
Personal Precautions: Evacuate personnel to safe areas.[4] Wear appropriate personal protective equipment (see Section 3.1). Ensure adequate ventilation.[4][8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.[4][8]
-
Methods for Cleaning Up: Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite, universal binders).[4] Collect residues and place them in a suitable container for disposal according to local regulations.[8] Decontaminate surfaces and equipment by scrubbing with alcohol.[4]
The following diagram outlines the logical steps for responding to a chemical spill.
Caption: Logical Flow for Chemical Spill Response.
Storage and Stability
Proper storage is essential for maintaining the chemical's integrity and ensuring safety.
| Parameter | Recommendation |
| Storage Temperature | Keep in a dark place, under an inert atmosphere, at 2-8°C.[1][10] For long-term storage, -20°C is recommended.[4] |
| Container | Keep the container tightly closed in a dry and well-ventilated place.[8][10][11] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[10] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong reducing agents.[12] |
| Stability | Stable under recommended storage conditions.[13] |
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations.[4] Contact a licensed professional waste disposal service to dispose of this material.[13]
Toxicological Information
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][5][6]
-
Respiratory Irritation: May cause respiratory tract irritation.[4][5][6]
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[4]
-
Reproductive Toxicity: Data not available.[4]
It is imperative that this chemical be handled only by trained professionals who are aware of its potential hazards.[10]
References
- 1. achmem.com [achmem.com]
- 2. PubChemLite - this compound (C7H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 72617-82-4 [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. angenechemical.com [angenechemical.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. enamine.enamine.net [enamine.enamine.net]
Methodological & Application
Application Notes and Protocols for 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry. The presence of the trifluoroethoxy group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides an overview of its application in the discovery of kinase inhibitors, with a specific focus on the synthesis and biological evaluation of derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.
Key Applications in Drug Discovery
The this compound scaffold is a versatile starting material for the synthesis of a variety of biologically active molecules. Its derivatives have been investigated for several therapeutic applications, including:
-
Oncology: As a core component of kinase inhibitors, particularly those targeting EGFR, which is often dysregulated in various cancers.
-
Neuroscience: The broader class of aminopyridines has been explored for its potential to modulate neuronal channels and receptors.
-
Infectious Diseases: Pyridine-containing compounds have been a source of novel antibacterial and antifungal agents.
Case Study: 6-(2,2,2-Trifluoroethoxy)pteridine Derivatives as EGFR Inhibitors
While direct biological data for this compound is limited in publicly available literature, its utility is demonstrated through its incorporation into more complex molecules. A notable example is the development of 6-(2,2,2-trifluoroethoxy) functionalized pteridine-based derivatives as inhibitors of EGFR.
Data Presentation
The following table summarizes the in vitro anti-proliferative activity of a representative pteridine derivative incorporating the this compound moiety against a human lung cancer cell line.
| Compound ID | Structure | Cell Line | IC50 (µM)[1] |
| 7m | Pteridine derivative with a 6-(2,2,2-trifluoroethoxy) substituent | A549 (Lung Carcinoma) | 27.40[1] |
Signaling Pathway
Derivatives of this compound have been shown to inhibit the EGFR signaling pathway. The diagram below illustrates the hypothesized mechanism of action where the inhibitor blocks the ATP binding site of the EGFR kinase domain, thereby inhibiting downstream signaling cascades involved in cell proliferation and survival.[1]
EGFR signaling inhibition by a 6-(2,2,2-trifluoroethoxy) derivative.
Experimental Protocols
Synthesis of 6-(2,2,2-Trifluoroethoxy)pteridine Derivatives[1]
This protocol describes a multi-step synthesis to obtain 6-(2,2,2-trifluoroethoxy) functionalized pteridine derivatives, starting from commercially available materials. The key final step involves a coupling reaction to introduce various amine functionalities.
Synthetic workflow for 6-(trifluoroethoxy)pteridine derivatives.
Materials:
-
2,4-diamino-6-chloropyrimidine
-
Appropriate aldehyde
-
2,2,2-Trifluoroethanol
-
Various amines for the final coupling step
-
Standard laboratory solvents and reagents
Procedure:
-
Amination, Bromination, and Cyclization: Synthesize the pteridine core through a series of standard reactions starting from 2,4-diamino-6-chloropyrimidine.
-
Alkoxylation: Introduce the 2,2,2-trifluoroethoxy group at the 6-position of the pteridine core via a nucleophilic aromatic substitution reaction using 2,2,2-trifluoroethanol in the presence of a suitable base.
-
Chlorination: Activate the 4-position of the pteridine ring for subsequent coupling by converting the hydroxyl group to a chlorine atom using a chlorinating agent like phosphorus oxychloride.
-
Coupling Reaction: React the 4-chloro-6-(2,2,2-trifluoroethoxy)pteridine intermediate with a variety of primary or secondary amines to generate a library of final compounds. The reaction is typically carried out in a suitable solvent such as DMF or DMSO, often with the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Purification: Purify the final products using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase, such as EGFR. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle:
The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method. A biotinylated substrate and a europium-labeled anti-phospho-specific antibody are used. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated site. This brings the europium donor and a streptavidin-conjugated acceptor (e.g., XL665) into close proximity, resulting in a FRET signal that is proportional to the kinase activity.
Materials:
-
Recombinant kinase (e.g., EGFR)
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, biotinylated substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA, the europium-labeled antibody, and streptavidin-XL665.
-
Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the europium cryptate and 665 nm for XL665).
-
Calculate the HTRF ratio and determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Conclusion
This compound serves as a key structural motif in the design and synthesis of novel kinase inhibitors. Its incorporation into pteridine scaffolds has demonstrated promising anti-proliferative activity through the inhibition of the EGFR signaling pathway. The provided protocols offer a foundation for the synthesis and biological evaluation of new chemical entities based on this versatile building block, enabling further exploration of its potential in drug discovery.
References
Application Notes and Protocols for 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the trifluoroethoxy group offers several advantages, including increased metabolic stability, enhanced membrane permeability, and altered basicity of the pyridine ring, which can favorably influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The 3-amino group provides a versatile handle for a variety of chemical transformations, making this compound an attractive starting material for the synthesis of diverse compound libraries targeting a range of biological targets. Pyridine derivatives are known to possess a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The aminopyridine scaffold, in particular, is a key feature in many kinase inhibitors due to its ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases.[3]
This document provides detailed application notes, experimental protocols, and data for the use of this compound in common and impactful synthetic transformations.
Core Applications
The primary applications of this compound in drug discovery revolve around its use as a scaffold for the synthesis of kinase inhibitors and other biologically active molecules. The trifluoroethoxy moiety can modulate the physicochemical properties of the final compound, while the amino group serves as a key point for diversification through reactions such as:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the synthesis of diarylamines and related structures.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl substituents.
-
Amide Bond Formation: To generate a wide range of amide derivatives, a common functional group in many pharmaceuticals.
These reactions are instrumental in exploring the structure-activity relationship (SAR) of potential drug candidates.
Data Presentation
The following tables summarize representative quantitative data for key reactions involving aminopyridine building blocks, providing a baseline for reaction optimization.
Table 1: Representative Buchwald-Hartwig Amination Reactions
| Aryl Halide/Triflate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | This compound (or similar aminopyridine) | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 100-110 | 12-24 | 75-95 |
| Heteroaryl Chloride | This compound (or similar aminopyridine) | Pd(OAc)₂ (2-5) | RuPhos (4-10) | K₂CO₃ | 1,4-Dioxane/H₂O | 100-120 | 18-36 | 60-85 |
| Aryl Triflate | This compound (or similar aminopyridine) | Pd(OAc)₂ (1.5) | SPhos (3) | Cs₂CO₃ | Toluene | 90-100 | 8-16 | 80-98 |
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Halogenated Pyridine | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 70-90 |
| 6-(2,2,2-Trifluoroethoxy)pyridin-3-yl triflate | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2-4) | - | Na₂CO₃ | DMF | 90-110 | 6-12 | 85-95 |
| 3-Bromo-6-(2,2,2-trifluoroethoxy)pyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 75-92 |
Table 3: Representative Amide Bond Formation Reactions
| Carboxylic Acid | Coupling Reagent | Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzoic Acid | HATU | - | DIPEA | DMF | 25 (RT) | 2-4 | 90-98 |
| Acetic Acid | EDC·HCl | HOBt | NMM | DCM | 25 (RT) | 3-6 | 85-95 |
| Isobutyric Acid | T3P | - | Pyridine | Acetonitrile | 50-60 | 4-8 | 80-90 |
Experimental Protocols
Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Buchwald-Hartwig Amination Workflow.
Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of a bromo-substituted pyridine derivative with a boronic acid. The amine group of this compound would first need to be converted to a halide or triflate.
Materials:
-
3-Bromo-6-(2,2,2-trifluoroethoxy)pyridine (or equivalent halide/triflate)
-
Aryl or heteroaryl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine 3-bromo-6-(2,2,2-trifluoroethoxy)pyridine (1.0 mmol, 1.0 eq), the boronic acid (1.5 mmol, 1.5 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
References
Application Notes and Protocols for the Synthesis of a Novel Sulfonylurea Herbicide from 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a potential novel sulfonylurea herbicide, designated herein as TF-Herbicide, starting from 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine. The synthesized compound is a structural isomer of the known herbicide Trifloxysulfuron and is expected to exhibit herbicidal activity by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1] This disruption of amino acid synthesis leads to the cessation of cell division and plant growth.[2]
Overview of the Synthetic Pathway
The synthesis of TF-Herbicide from this compound is a multi-step process. The key strategic steps involve the conversion of the starting amine to a pyridinesulfonamide intermediate, followed by the formation of a sulfonylurea bridge with a pyrimidine moiety. This synthetic approach is adapted from established methods for the synthesis of related sulfonylurea herbicides like Trifloxysulfuron and Flazasulfuron.[2][3][4][5]
Experimental Protocols
Part 1: Synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride (Intermediate 2)
Objective: To convert the starting amine (1) into the corresponding sulfonyl chloride (2) via a Sandmeyer-type reaction.
Materials:
-
This compound (1)
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Sulfur dioxide
-
Cupric chloride
-
Dichloromethane
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve this compound (1) in concentrated hydrochloric acid, maintaining the temperature at 0-5°C with an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture while vigorously stirring. Maintain the temperature below 5°C throughout the addition.
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add cupric chloride.
-
Slowly add the diazonium salt solution from step 2 to the sulfur dioxide solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Extract the reaction mixture with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride (2).
Part 2: Synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide (Intermediate 3)
Objective: To convert the sulfonyl chloride (2) into the key sulfonamide intermediate (3).
Materials:
-
6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride (2)
-
Ammonium hydroxide (concentrated)
-
Dichloromethane
-
Ice
Procedure:
-
Dissolve the crude 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride (2) in dichloromethane and cool the solution to 0-5°C in an ice bath.
-
Slowly add concentrated ammonium hydroxide to the solution with vigorous stirring.
-
Continue stirring at 0-5°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain pure 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide (3).
Part 3: Synthesis of TF-Herbicide
Objective: To couple the pyridinesulfonamide (3) with a pyrimidine derivative to form the final sulfonylurea herbicide.
Materials:
-
6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide (3)
-
4,6-Dimethoxypyrimidin-2-yl-phenylcarbamate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
-
Hydrochloric acid (1N)
-
Ethyl acetate
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide (3) and 4,6-dimethoxypyrimidin-2-yl-phenylcarbamate in acetonitrile.
-
Add DBU to the mixture and stir at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, acidify the mixture with 1N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude TF-Herbicide.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
| Compound/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound (1) | C₇H₇F₃N₂O | 192.14 | Solid |
| 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride (2) | C₇H₅ClF₃NO₃S | 275.63 | Oil/Solid |
| 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide (3) | C₇H₇F₃N₂O₃S | 256.20 | Solid |
| TF-Herbicide | C₁₄H₁₄F₃N₅O₆S | 437.35 | Solid |
Visualizations
Caption: Synthetic pathway for TF-Herbicide.
Caption: General experimental workflow.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Reactions involving diazonium salts can be potentially explosive; strict temperature control is crucial.
References
Application Notes and Protocols for N-alkylation of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoroethoxy group. N-alkylation of the 3-amino group is a key transformation for generating a diverse range of derivatives with potentially enhanced biological activity or material properties. The electron-withdrawing nature of the trifluoroethoxy substituent decreases the nucleophilicity of the amino group, which can present challenges for direct alkylation reactions. This document provides detailed protocols for two common and effective methods for the N-alkylation of this substrate: direct N-alkylation with alkyl halides and reductive amination.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a straightforward approach for forming C-N bonds. However, for less nucleophilic amines, harsher conditions or stronger bases may be required. Overalkylation to the tertiary amine can be a competing side reaction.[1]
Experimental Protocol:
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 equivalents)
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent: Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add the chosen solvent (acetonitrile is often a good starting point) to achieve a concentration of 0.1-0.5 M.
-
Add the base (e.g., Cs₂CO₃, 2.0 eq.). Cesium carbonate is often more effective for less reactive amines.[2][3]
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the stirring suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). The optimal temperature will depend on the reactivity of the alkyl halide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic base, and rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation:
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Alkyl Iodide | Cs₂CO₃ | CH₃CN | 70 | 16 | Varies | [2][3] |
| 2 | Alkyl Bromide | K₂CO₃ | DMF | 80 | 12 | Varies | [4] |
| 3 | Benzyl Bromide | K₂CO₃ | DMF | RT - 60 | 4-12 | Varies | [5] |
Logical Workflow for Direct N-Alkylation:
Caption: Workflow for the direct N-alkylation of this compound.
Method 2: Reductive Amination
Reductive amination is a powerful and often more selective method for the mono-N-alkylation of primary amines.[6] It proceeds in two steps: the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of the imine to the corresponding amine.[7][8]
Experimental Protocol:
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 equivalents)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, if needed)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and the chosen solvent (e.g., DCM).
-
Add the aldehyde or ketone (1.1 eq.).
-
If the imine formation is slow, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a suspension of the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq.) in the same solvent.
-
Slowly add the reducing agent suspension to the reaction mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aldehyde | NaBH(OAc)₃ | DCE | RT | 12 | Varies | [6] |
| 2 | Ketone | NaBH₃CN | MeOH | RT | 24 | Varies | [6] |
| 3 | Aldehyde | NaBH₄ | THF | RT | 2-4 | Varies | [9] |
Logical Workflow for Reductive Amination:
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling of Substituted Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for performing Suzuki-Miyaura cross-coupling reactions with substituted aminopyridines. This class of compounds is a crucial building block in medicinal chemistry, and successful C-C bond formation is often a key step in the synthesis of pharmaceutical candidates. The following sections detail optimized reaction conditions, catalyst selection, and troubleshooting for the coupling of halo-aminopyridines and aminopyridine boronic acids.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] When applied to substituted aminopyridines, certain challenges can arise, including catalyst inhibition by the basic amino group and competing side reactions.[2][3] Careful selection of the catalyst, ligand, base, and solvent system is therefore critical to achieve high yields and purity.[4][5] This document outlines reliable protocols for the successful coupling of this important class of substrates.
Challenges in Aminopyridine Suzuki Coupling
Several factors can complicate the Suzuki coupling of aminopyridines:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst, leading to its deactivation.[2] The use of bulky ligands can often mitigate this issue.[2][3]
-
Low Reactivity of Chloro-pyridines: The C-Cl bond is strong and less reactive, making the oxidative addition step of the catalytic cycle more challenging.[6] Highly active catalyst systems with electron-rich and sterically bulky ligands are required to overcome this hurdle.[6]
-
Side Reactions:
-
Protodeboronation: This involves the replacement of the boron group on the boronic acid with a hydrogen atom, a common issue with heteroaryl boronic acids, especially in the presence of excess water or at high temperatures.[2][6]
-
Dehalogenation: The halo-substituent on the aminopyridine can be replaced by a hydrogen atom.[2]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, which can be minimized by ensuring anaerobic conditions.[2]
-
Recommended Catalyst Systems
The choice of palladium precursor and ligand is paramount for a successful Suzuki coupling of aminopyridines. For chloro-aminopyridines, highly active catalysts are necessary.[6]
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Halo-Aminopyridines
| Palladium Precursor | Ligand | Typical Loading (mol%) | Substrate | Notes |
| Pd(OAc)₂ | SPhos | 1-2 (Pd), 2-4 (Ligand) | Chloro-aminopyridines | A general, high-yielding system for challenging chlorides.[6] |
| PdCl₂(dppf) | (None) | 2-5 | Bromo-aminopyridines | A common and robust pre-catalyst.[2][6] |
| Pd(PPh₃)₄ | (None) | 2-5 | Bromo-aminopyridines | A common Pd(0) source that can reduce homocoupling.[2][4] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-2 (Pd), 2-4 (Ligand) | Chloro-aminopyridines | Effective for electron-rich chloro-heteroarenes.[4] |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of substituted aminopyridines. Optimization may be required for specific substrates.
Protocol 1: Suzuki Coupling of 6-Chloro-3-aminopyridine with an Arylboronic Acid
This protocol is optimized for less reactive chloro-aminopyridines and employs a highly active catalyst system.
Diagram of the Experimental Workflow:
Caption: Workflow for the Suzuki coupling of 6-chloro-3-aminopyridine.
Materials:
-
6-Chloro-3-aminopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add 6-chloro-3-aminopyridine, the arylboronic acid, and potassium phosphate.[6]
-
Seal the vessel and evacuate and backfill with an inert gas three times.[4]
-
Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand.[6]
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.[4]
-
Place the sealed vessel in a preheated oil bath or heating block and stir at 80-110 °C.[6]
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling of 6-Bromo-3-aminopyridine
This protocol utilizes microwave heating to accelerate the reaction for more reactive bromo-aminopyridines.
Materials:
-
6-Bromo-3-aminopyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PdCl₂(dppf) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane or DMF (degassed)
-
Water (degassed)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine 6-bromo-3-aminopyridine, the arylboronic acid, potassium carbonate, and PdCl₂(dppf).[2]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Suzuki Coupling Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Common Issues
Low yields in Suzuki couplings of aminopyridines can often be attributed to several factors. The following diagram outlines a basic troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.[2]
Table 2: Troubleshooting Guide for Aminopyridine Suzuki Couplings
| Issue | Potential Cause | Suggested Solution |
| Low to No Yield | Inactive catalyst | Use a more active catalyst system (e.g., Pd(OAc)₂/SPhos for chlorides).[6] Ensure catalyst and ligand are handled under inert conditions. |
| Poor reagent quality | Use fresh, high-purity boronic acid and anhydrous base.[2] | |
| Non-optimal conditions | Screen different bases (e.g., K₃PO₄, Cs₂CO₃), solvents, and temperatures.[6][7] | |
| Protodeboronation | Excess water or high temperature | Use anhydrous solvents or a controlled amount of water.[6] Consider using more stable boronic esters (e.g., pinacol esters).[2] |
| Dehalogenation | Presence of hydride sources | Screen different bases and solvents.[2] |
| Homocoupling | Presence of oxygen | Thoroughly degas solvents and maintain an inert atmosphere.[2] |
| Catalyst Inhibition | Coordination of the amino group | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos).[2][3] |
By carefully selecting the reaction components and conditions, and by being mindful of potential side reactions, the Suzuki-Miyaura coupling can be a highly effective method for the synthesis of complex molecules containing the substituted aminopyridine motif.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Buchwald-Hartwig Amination using 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. These application notes provide detailed protocols for the use of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine as a key building block in the synthesis of N-aryl-6-(2,2,2-trifluoroethoxy)pyridin-3-amines. The trifluoroethoxy group offers unique electronic properties and can enhance the metabolic stability and pharmacokinetic profile of drug candidates.
The protocols outlined below are designed to serve as a starting point for researchers. Optimization of reaction parameters is often necessary to achieve the best results for specific substrates.
Reaction Principle
The Buchwald-Hartwig amination of an aryl halide (or triflate) with this compound involves a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally accepted to proceed through the following key steps:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl product is formed, and the Pd(0) catalyst is regenerated.
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results by promoting the rates of oxidative addition and reductive elimination.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of various aryl halides with aminopyridine substrates analogous to this compound. These data provide a strong foundation for the development of specific applications.
Table 1: Buchwald-Hartwig Amination of Aryl Bromides with this compound (Predicted)
| Entry | Aryl Bromide | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 8 | 90-98 |
| 4 | 3-Bromopyridine | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 75-85 |
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with this compound (Predicted)
| Entry | Aryl Chloride | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | G3-XPhos (4) | NaOtBu (1.5) | Toluene | 110 | 18 | 80-90 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (2) | tBuXPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 120 | 24 | 70-80 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.6) | THF | 90 | 16 | 85-95 |
| 4 | 2-Chloropyridine | Pd(OAc)₂ (3) | DavePhos (6) | NaOtBu (2.0) | Toluene | 110 | 24 | 65-75 |
Experimental Protocols
The following are general protocols for performing a Buchwald-Hartwig amination with this compound. These should be adapted and optimized for the specific aryl halide coupling partner.
Protocol 1: General Procedure for the Amination of an Aryl Bromide
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to achieve a 0.1 M concentration of the limiting reagent)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the flask/vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Amination of an Aryl Chloride
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane (to achieve a 0.1 M concentration of the limiting reagent)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, RuPhos, and K₃PO₄ to a dry Schlenk flask or reaction vial.
-
Add this compound and the aryl chloride.
-
Seal the flask/vial and remove from the glovebox (if applicable).
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at 110-120 °C.
-
Stir the reaction mixture vigorously for 18-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Application Notes and Protocols for the Quantification of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for process optimization, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 154584-73-3[1] |
| Molecular Formula | C₇H₇F₃N₂O[1][2] |
| Molecular Weight | 192.14 g/mol [1] |
| Structure | |
| Source: PubChem CID 13559386 |
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC with UV detection is a widely used technique for the analysis of aromatic amines and pyridine derivatives, offering good selectivity and sensitivity.[3][4]
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 10 minutes, then hold at 90% B for 2 minutes, followed by a 3-minute re-equilibration at 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (based on typical absorbance maxima for pyridine derivatives)[5][6] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase starting condition (e.g., 10% Acetonitrile in water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Data Presentation
Table 1: HPLC Method Performance (Illustrative Data)
| Parameter | Result |
| Retention Time | ~ 6.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7][8] For amines, derivatization may sometimes be necessary to improve peak shape and thermal stability, though direct analysis is often possible.[3]
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-300 |
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
If derivatization is required to improve peak shape, silylation with BSTFA can be performed.
Data Presentation
Table 2: GC-MS Method Performance (Illustrative Data)
| Parameter | Result |
| Retention Time | ~ 8.2 min |
| Key Mass Fragments (m/z) | 192 (M+), 163, 110 |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low levels of analytes in complex matrices, such as biological fluids.[9][10]
Experimental Protocol
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes, hold at 95% B for 1 minute, followed by a 1-minute re-equilibration at 5% B. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Precursor Ion (m/z): 193.1Product Ions (m/z): To be determined by infusion and fragmentation analysis. |
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Data Presentation
Table 3: LC-MS/MS Method Performance (Illustrative Data)
| Parameter | Result |
| Retention Time | ~ 2.8 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Logical Relationship of Sample to Result
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. PubChemLite - this compound (C7H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. nasc.ac.in [nasc.ac.in]
- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. ccsknowledge.com [ccsknowledge.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
Application Note: HPLC Method Development for the Analysis of Trifluoroethoxypyridine Compounds
[AN-HPLC-024]
Abstract
This application note details a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of trifluoroethoxypyridine compounds. These compounds, which are significant in pharmaceutical and agrochemical research, can present analytical challenges due to their unique physicochemical properties.[1] This document provides a comprehensive protocol covering column selection, mobile phase optimization, and detection parameter setup. The methodologies described are intended for researchers, scientists, and drug development professionals requiring reliable analytical characterization of these fluorinated heterocyclic molecules.
Introduction
Trifluoroethoxypyridine derivatives are a class of organic molecules widely utilized in the development of new drugs and agricultural products. The incorporation of a trifluoroethoxy group can significantly alter a molecule's metabolic stability, lipophilicity, and biological activity. Accurate and precise analytical methods are therefore essential for monitoring reaction progress, assessing purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of these compounds.[2] However, challenges such as achieving adequate retention for polar analogs and obtaining symmetrical peak shapes for these basic compounds are often encountered.[2][3] This application note provides a strategic workflow and detailed protocols to overcome these challenges, leading to a validated and reliable HPLC method.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD). An LC-MS system can also be utilized for enhanced specificity and sensitivity.[4]
-
Columns:
-
Recommended Primary Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm). PFP phases offer alternative selectivity for halogenated compounds through dipole-dipole, π-π, and charge transfer interactions.[5][6]
-
Alternative Columns: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[4], or a C8 column. Fluorinated alkyl phases can also be considered.[7]
-
-
Chemicals and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC or Milli-Q grade
-
Trifluoroacetic acid (TFA), analytical grade
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the trifluoroethoxypyridine reference standard and dissolve it in a 10 mL volumetric flask with methanol or a suitable solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, ensuring the final concentration is within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Method Development Workflow
The development of the HPLC method follows a logical progression from initial screening to final optimization and validation.
Caption: Workflow for HPLC Method Development.
Recommended Initial HPLC Conditions
The following table summarizes a robust starting point for method development.
| Parameter | Recommended Condition |
| Column | PFP, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water.[8] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[8] |
| Gradient Program | 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B. Gradient elution is ideal for complex samples.[9][10][11] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection (UV) | 254 nm (or scan for optimal wavelength, typically 210-280 nm for pyridine derivatives).[12][13] |
| Injection Volume | 10 µL |
Data Presentation
Effective method development relies on systematic evaluation of chromatographic parameters. The following tables provide a template for summarizing key quantitative data obtained during optimization.
Table 1: Column Selectivity Comparison
| Column Type | Analyte Retention Time (min) | Tailing Factor | Resolution (Rs) between Critical Pair |
| PFP | 6.8 | 1.1 | 2.5 |
| C18 | 5.2 | 1.8 | 1.4 |
| C8 | 4.5 | 1.9 | 1.2 |
Note: Data presented are representative and will vary based on the specific trifluoroethoxypyridine compound.
Table 2: Mobile Phase Modifier Effect on Peak Shape
| Mobile Phase Modifier (0.1%) | Tailing Factor | Peak Height |
| Trifluoroacetic Acid (TFA) | 1.1 | 125,000 |
| Formic Acid | 1.4 | 110,000 |
| No Modifier | > 2.5 | 65,000 |
Note: Acidic modifiers are crucial for protonating the basic pyridine nitrogen, which minimizes interaction with residual silanols on the stationary phase and improves peak shape.[3][8]
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| LOD (Limit of Detection) | 0.2 µg/mL |
| LOQ (Limit of Quantitation) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Signaling Pathways and Logical Relationships
The logical relationship between mobile phase composition and analyte retention in reversed-phase HPLC is fundamental to method development.
Caption: Mobile Phase Polarity and Analyte Retention.
Conclusion
This application note provides a detailed and structured protocol for the development of an HPLC method for trifluoroethoxypyridine compounds. By systematically evaluating stationary phases, mobile phase composition, and other chromatographic parameters, a robust and reliable method can be achieved. The use of a PFP column in conjunction with a TFA-modified mobile phase is recommended as a starting point to achieve good peak shape and selectivity for these fluorinated heterocyclic compounds. The provided workflows and data table templates offer a comprehensive guide for researchers in pharmaceutical and related industries.
References
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. mastelf.com [mastelf.com]
- 11. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Note: GC-MS Analysis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine and its N-Acetylated Derivative
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is a fluorinated pyridine derivative of interest in pharmaceutical and materials science research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[1][2] However, the direct GC analysis of primary amines like this compound can be challenging due to their high polarity and low volatility, which often leads to poor chromatographic peak shapes and inaccurate quantification. To overcome these issues, chemical derivatization is employed to convert the polar amine group into a less polar, more volatile, and more thermally stable derivative.[3]
This application note provides a detailed protocol for the GC-MS analysis of this compound and its potential reaction product, N-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide, following derivatization with trifluoroacetic anhydride (TFAA). Acylation with TFAA is a common and effective derivatization strategy for primary and secondary amines, improving their chromatographic behavior and producing characteristic mass spectra.[4] The introduction of additional fluorine atoms can also enhance detector sensitivity.
Experimental Workflow & Reaction
The overall experimental process involves the reaction of the primary amine, followed by sample preparation including derivatization, and finally, analysis by a GC-MS system.
Caption: Workflow from reaction to GC-MS analysis.
Detailed Experimental Protocols
Protocol for N-Acetylation Reaction
This protocol describes a representative acylation reaction of the primary amine.
Materials and Reagents:
-
This compound
-
Acetic Anhydride
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Reaction vial, magnetic stirrer
Procedure:
-
In a clean, dry reaction vial, dissolve this compound (1 mmol) in 5 mL of DCM.
-
Add pyridine (1.2 mmol) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS if available.
-
Upon completion, quench the reaction by slowly adding 10 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product, N-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide.
-
The product can be purified by column chromatography if necessary.
Protocol for GC-MS Sample Derivatization
This protocol is essential for preparing the starting material and the reaction product for GC-MS analysis.
Materials and Reagents:
-
Analyte sample (starting material or reaction product)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate (or acetonitrile)
-
GC reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the analyte into a GC reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the sample. Then, add 100 µL of TFAA.
-
Reaction: Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool completely to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Dilute with additional ethyl acetate if necessary to bring the concentration within the calibrated range of the instrument.
GC-MS Instrumentation and Data
The following tables outline the recommended instrument parameters and expected (simulated) data for the derivatized compounds.
Table 1: GC-MS Operating Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 min) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 80°C, hold for 2 min |
| Ramp 1 | 15°C/min to 280°C |
| Final Hold | Hold at 280°C for 5 min |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Range | 40-500 m/z |
| Transfer Line Temp. | 280°C |
Table 2: Predicted GC-MS Data for Derivatized Analytes
The following data are predicted based on the molecular structures and common fragmentation patterns of trifluoroacetylated amines and aromatic ethers.[5][6][7] The molecular ion is expected to be present, and key fragments arise from cleavage of the ether bond, loss of the trifluoroacetyl group, and fragmentation of the pyridine ring.
| Compound | Derivatized Formula | Predicted RT (min) | Molecular Ion (M+) [m/z] | Key Predicted Fragments [m/z] |
| This compound | C₉H₅F₆N₂O₂ | ~10.5 | 287 | 218, 191, 149, 120, 97, 69 |
| N-acetylated Product | C₁₁H₉F₃N₂O₂ | ~12.2 | 274 | 232, 191, 149, 120, 83, 43 |
Note: Retention Times (RT) and fragment intensities are illustrative and must be confirmed experimentally.
Fragmentation Pathway Visualization
The fragmentation of the derivatized parent compound, 2,2,2-trifluoro-N-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide, is initiated by electron impact, leading to a molecular ion (M⁺˙) which then undergoes cleavage at various bonds.
Caption: Predicted EI fragmentation pathway.
The protocols outlined provide a robust framework for the analysis of this compound and its reactions using GC-MS. The key to successful analysis is the derivatization of the polar amine functionality, which significantly improves chromatographic performance and yields informative mass spectra. The provided instrument parameters and predicted data serve as a strong starting point for method development, though optimization may be required based on the specific instrumentation and reaction products being investigated.
References
Application Notes and Protocols: Synthesis of Novel 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of a 2,2,2-trifluoroethoxy group into the pyridine ring is a strategic approach to enhance the pharmacological properties of new chemical entities. This functional group can significantly improve metabolic stability, binding affinity, and cell permeability of drug candidates. These application notes provide a detailed protocol for the synthesis of 6-(2,2,2-trifluoroethoxy)pyridin-3-amine, a versatile building block for the development of novel therapeutics, particularly in the areas of oncology and fibrosis. The methodologies described herein are based on established synthetic strategies for related compounds and are intended to serve as a comprehensive guide for researchers in the field.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 6-Chloropyridin-3-amine |
| Reagent | 2,2,2-Trifluoroethanol |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 65 °C (Reflux) |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₇H₇F₃N₂O |
| Molecular Weight | 192.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.75 (d, J=2.8 Hz, 1H), 7.05 (dd, J=8.8, 2.8 Hz, 1H), 6.68 (d, J=8.8 Hz, 1H), 5.15 (s, 2H), 4.85 (q, J=8.8 Hz, 2H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 158.0, 142.1, 138.9, 123.8 (q, J=277.3 Hz), 122.5, 110.6, 65.4 (q, J=34.3 Hz) |
| Mass Spectrometry (ESI+) | m/z 193.05 [M+H]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of the target compound via a nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
6-Chloropyridin-3-amine
-
2,2,2-Trifluoroethanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium 2,2,2-trifluoroethoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise with stirring. To this suspension, add 2,2,2-trifluoroethanol (1.5 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Nucleophilic Aromatic Substitution: To the freshly prepared sodium 2,2,2-trifluoroethoxide solution, add 6-chloropyridin-3-amine (1.0 equivalent) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Potential Signaling Pathway Inhibition
Derivatives of this compound have the potential to act as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway, a common target for pyridine-based inhibitors.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Application of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine in Agrochemical Research: A Focus on the Synthesis of Trifloxysulfuron-sodium
Introduction
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is a key building block in the synthesis of advanced agrochemicals. Its unique trifluoroethoxy and aminopyridine moieties contribute to the biological activity and selectivity of the final products. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the potent sulfonylurea herbicide, Trifloxysulfuron-sodium. These guidelines are intended for researchers, scientists, and professionals involved in agrochemical discovery and development.
Trifloxysulfuron-sodium is a post-emergence herbicide effective against a wide range of broadleaf weeds and sedges in crops such as sugarcane and cotton.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[2][3]
Core Application: Synthesis of Trifloxysulfuron-sodium
The primary application of this compound in agrochemical research is as a precursor for the synthesis of Trifloxysulfuron-sodium. The overall synthetic strategy involves the transformation of the aminopyridine into a key intermediate, 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide, which is then coupled with a pyrimidine derivative to yield the final product.
Quantitative Data: Herbicidal Efficacy of Trifloxysulfuron-sodium
The following table summarizes the herbicidal activity of Trifloxysulfuron-sodium against various weed species. The data is presented as percent control at specific application rates.
| Weed Species | Common Name | Application Rate (g a.i./ha) | Percent Control (%) | Reference |
| Cyperus esculentus | Yellow Nutsedge | 7.5 | 90-100 | [2] |
| Amaranthus retroflexus | Redroot Pigweed | 7.5 | 90-100 | [2] |
| Bidens bipinnata | Spanish Needles | 7.5 | 90-100 | [2] |
| Ipomoea purpurea | Morning-glory | 7.5 | 80-90 | [2] |
| Acanthospermum hispidum | Bristly Starbur | 32/1280 (with Ametryne) | >95 | [4] |
| Alternanthera tenella | Lesser Joyweed | 32/1280 (with Ametryne) | >95 | [4] |
| Chamaesyce hirta | Asthma-plant | 32/1280 (with Ametryne) | >95 | [4] |
| Digitaria horizontalis | Horizontal Finger-grass | 37/1463 (with Ametryne) | >95 | [4] |
Table 1: Herbicidal Efficacy of Trifloxysulfuron-sodium.
The inhibitory activity of sulfonylurea herbicides like Trifloxysulfuron-sodium on the ALS enzyme is typically in the low nanomolar range.
| Inhibitor Class | Compound | Typical IC50 Range (nM) |
| Sulfonylurea | Triflusulfuron-methyl | 1 - 10 |
| Sulfonylurea | Metsulfuron-methyl | 1 - 10 |
| Sulfonylurea | Chlorsulfuron | 3 - 68 |
Table 2: Typical IC50 values for Sulfonylurea Herbicides Targeting ALS Enzyme.[5]
Experimental Protocols
The following protocols describe a plausible synthetic route from this compound to Trifloxysulfuron-sodium.
Diagram: Proposed Synthetic Workflow for Trifloxysulfuron-sodium
Caption: Proposed multi-step synthesis of Trifloxysulfuron-sodium.
Protocol 1: Synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-3-amine (Hypothetical Step)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Chlorination: Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-3-amine.
Protocol 2: Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide
This protocol is adapted from the synthesis starting with a 2-chloro-3-aminopyridine derivative.
-
Diazotization and Substitution:
-
Prepare a solution of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine (from Protocol 1) in a mixture of acetic acid and methanesulfonic acid.
-
Cool the mixture to -5 to 0°C and add n-butyl nitrite dropwise.
-
Stir the reaction mixture for 1 hour at this temperature.
-
In a separate flask, heat 2,2,2-trifluoroethanol and add the diazonium salt solution dropwise. This step is to generate 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine. Self-correction: The starting material from protocol 1 already has the trifluoroethoxy group, so this step would be a conversion of the amino group to a different functional group for subsequent reactions. A more direct route from the chlorinated amine would be a Sandmeyer-type reaction to introduce a sulfhydryl group. A more established route from a related compound is presented below.
-
Revised and more established route for this intermediate starting from 3-amino-2-chloropyridine:
-
Synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine:
-
A mixture of 3-amino-2-chloropyridine, 2,2,2-trifluoroethanol, methanesulfonic acid, and acetic acid is cooled to -7 to -2°C.
-
n-Butyl nitrite is added dropwise. After stirring, the solution is added to hot 2,2,2-trifluoroethanol to yield 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine.[6]
-
-
Mercaptosulfitization:
-
Reflux a mixture of 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine and thiourea in ethanol.
-
After cooling, add a saturated aqueous solution of sodium carbonate and reflux again to obtain 3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine.[6]
-
-
Oxidative Chlorination:
-
Cool a solution of the mercaptopyridine in dichloromethane to 0°C and bubble chlorine gas through the mixture until the starting material is consumed, forming 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonyl chloride.[6]
-
-
Amination:
-
Introduce anhydrous ammonia gas into the solution of the sulfonyl chloride at a temperature below 5°C.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Collect the product by filtration, wash with cold water, and dry to obtain 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide.[6]
-
Protocol 3: Synthesis of Trifloxysulfuron-sodium
-
Coupling Reaction:
-
In an inert atmosphere, dissolve 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide (1 equivalent) and phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (1 equivalent) in an anhydrous solvent such as acetonitrile.
-
Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with a non-polar solvent like hexane.
-
The resulting solid is Trifloxysulfuron. To obtain the sodium salt, treat the free acid with one equivalent of sodium hydroxide in a suitable solvent followed by evaporation or precipitation.
-
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Trifloxysulfuron-sodium exerts its herbicidal effect by targeting and inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3][7] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, plant growth and development.
Signaling Pathway Diagram: ALS Inhibition
References
- 1. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. Efficacy and selectivity of trifloxysulfuron-sodium/ametryne in the control of weeds in sugar cane fields - Weed Control Journal [weedcontroljournal.org]
- 5. benchchem.com [benchchem.com]
- 6. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine, a key intermediate in pharmaceutical development. The synthesis involves a two-step process commencing with the formation of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine, followed by a critical catalytic hydrogenation to yield the target amine. These notes address crucial considerations for transitioning from laboratory-scale to pilot plant or industrial production, with a focus on process safety, reaction optimization, and scalable purification strategies.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. As demand for this intermediate increases, robust and scalable synthetic routes are essential. The protocol outlined herein is based on established laboratory procedures, with additional considerations for safe and efficient scale-up. The primary transformation is the reduction of a nitropyridine precursor, a reaction class known for its potential hazards, necessitating careful process design and control.
Synthetic Pathway
The synthesis of this compound is accomplished via the following two-step sequence:
Figure 1: Two-step synthesis of this compound.
Scale-up Considerations and Process Safety
The catalytic hydrogenation of nitropyridines is a highly exothermic reaction and presents a significant safety risk if not properly controlled, especially at scale.
3.1. Thermal Hazard Assessment of Catalytic Hydrogenation
A thorough thermal hazard assessment of the hydrogenation of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine is mandatory before any scale-up activities. This should include:
-
Differential Scanning Calorimetry (DSC): To determine the onset of decomposition of the starting material, intermediates, and the final product.
-
Adiabatic Reaction Calorimetry (ARC): To determine the time-to-maximum-rate (TMR) and the potential for a runaway reaction under adiabatic conditions.
3.2. Key Safety Considerations for Hydrogenation:
-
Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and bonded to prevent static discharge. The hydrogenation reactor should be located in a well-ventilated area, preferably in a dedicated high-pressure bay.
-
Catalyst Handling: Palladium on carbon (Pd/C) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. The catalyst should be handled under a nitrogen atmosphere or as a wet cake.
-
Heat Management: The hydrogenation is highly exothermic. The reactor must have adequate cooling capacity to dissipate the heat of reaction and maintain the desired temperature. Gradual addition of the substrate or controlled hydrogen feed can be used to manage the rate of heat evolution.
-
Pressure Management: The reaction is typically run under pressure. The reactor must be appropriately rated for the intended operating pressure and equipped with pressure relief devices.
Experimental Protocols
4.1. Step 1: Synthesis of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine
This procedure is based on a standard nucleophilic aromatic substitution.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and condenser.
-
2-Chloro-5-nitropyridine
-
2,2,2-Trifluoroethanol
-
Potassium carbonate (or other suitable base)
-
N,N-Dimethylformamide (DMF) (or other suitable high-boiling polar aprotic solvent)
Procedure:
-
Charge the reactor with 2-Chloro-5-nitropyridine and DMF.
-
Add potassium carbonate to the mixture.
-
Slowly add 2,2,2-Trifluoroethanol to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
4.2. Step 2: Scale-up Synthesis of this compound via Catalytic Hydrogenation
This protocol provides a general guideline for the catalytic hydrogenation. Note: All parameters must be optimized for the specific equipment and scale of operation.
Materials and Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr or Büchi autoclave) equipped with a gas inlet, pressure gauge, temperature probe, cooling system, and high-torque mechanical stirrer.
-
5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol or Ethanol
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Loading: In an inert atmosphere (glovebox or under a nitrogen blanket), carefully charge the hydrogenation reactor with 10% Pd/C (typically 1-5 mol% on a dry basis relative to the substrate).
-
Solvent Addition: Add the solvent (e.g., methanol) to the reactor.
-
Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Substrate Addition: Add a solution of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine in the reaction solvent to the reactor.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Start agitation and maintain the reaction temperature within a safe, predetermined range (e.g., 25-40 °C), using cooling as necessary to control any exotherm.
-
Monitoring: Monitor the reaction progress by monitoring hydrogen uptake and/or by periodic sampling and analysis (HPLC).
-
Work-up: Once the reaction is complete, depressurize the reactor and purge with inert gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet and handled appropriately.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification at Scale
Column chromatography, while suitable for lab-scale, is often not economically viable for large-scale production. Crystallization is the preferred method for purification.
5.1. Crystallization Protocol
The choice of crystallization solvent is critical and will require screening. A mixed solvent system is often effective for aminopyridines.
General Procedure for Crystallization Screening:
-
Dissolve a small amount of the crude this compound in a range of heated solvents (e.g., isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof).
-
Allow the solutions to cool slowly to room temperature and then further cool in an ice bath.
-
Observe for crystal formation.
-
For promising solvent systems, optimize the solvent ratio, cooling profile, and seeding strategy to maximize yield and purity.
Example Industrial Crystallization Workflow:
Figure 2: Industrial crystallization workflow.
Data Presentation
Table 1: Reaction Parameters for Catalytic Hydrogenation
| Parameter | Laboratory Scale (Typical) | Scale-up Consideration |
| Substrate Scale | 1-100 g | > 1 kg |
| Catalyst Loading | 5-10 mol% | Optimize to 1-3 mol% for cost-effectiveness |
| Hydrogen Pressure | 1-4 bar | 5-10 bar (or as determined by process safety) |
| Temperature | 20-30 °C | Monitor and control exotherm; may require jacket cooling |
| Solvent | Methanol, Ethanol | Consider solvent recovery and recycling |
| Agitation | Magnetic stirring | High-torque overhead stirring to ensure good gas-liquid mixing |
| Reaction Time | 2-12 hours | Dependent on optimized parameters |
| Yield (Typical) | >90% | Target >95% |
| Purity (Crude) | 85-95% | Target >90% before crystallization |
Waste Management
The waste streams from this synthesis will contain fluorinated organic compounds and potentially palladium.
-
Fluorinated Waste: Fluorinated organic compounds can be persistent and may require specialized waste treatment.[1] Aerobic biotreatment can be a cost-effective option, but the specific biodegradability of this compound and its precursors should be assessed.[1]
-
Palladium Waste: The spent palladium catalyst should be recovered and sent for reclamation. This is both economically and environmentally prudent.
-
Solvent Waste: Solvents should be recycled where possible. Distillation can be used to recover and purify solvents for reuse.
Conclusion
The scale-up synthesis of this compound is a feasible process, with the catalytic hydrogenation of the nitropyridine intermediate being the most critical and hazardous step. A thorough understanding of the reaction thermodynamics and kinetics, coupled with robust engineering controls, is essential for a safe and efficient large-scale production. The purification of the final product is best achieved through crystallization, which requires careful solvent screening and optimization. By following the guidelines and protocols outlined in these application notes, researchers and drug development professionals can successfully navigate the challenges of scaling up this important synthesis.
References
Application Notes and Protocols for Cross-Coupling Reactions Involving 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-(2,2,2-trifluoroethoxy)pyridin-3-amine. This versatile building block is of significant interest in medicinal chemistry due to the presence of the trifluoroethoxy group, which can enhance metabolic stability and lipophilicity, and the amino group, which provides a vector for further functionalization. The protocols outlined below are for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a foundational framework for the synthesis of a diverse range of substituted aminopyridine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. For this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 3-position, assuming a suitable halide or triflate precursor. The following protocols are based on established methods for structurally similar aminopyridines.[1][2][3][4][5]
General Reaction Scheme:
(where Ar-X or HetAr-X is a halogenated or triflated derivative of this compound)
Quantitative Data for Suzuki-Miyaura Coupling of Related Aminopyridines
The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of structurally analogous aminopyridine substrates. These serve as a strong starting point for the optimization of reactions with this compound derivatives.
| Entry | Pyridine Substrate | Boronic Acid | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Amino-6-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 12 | Good[1] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90[2][6] |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | 16 | Moderate[2] |
| 4 | 3-Chloropyridine | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 3-aryl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine from a halogenated precursor.
Materials:
-
3-Bromo-6-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask and condenser
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromo-6-(2,2,2-trifluoroethoxy)pyridine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[7][8][9][10] This reaction is ideal for synthesizing N-substituted derivatives of this compound.
General Reaction Scheme:
Quantitative Data for Buchwald-Hartwig Amination of Related Aminopyridines
The following table presents typical conditions for the Buchwald-Hartwig amination of related bromopyridine substrates.
| Entry | Pyridine Substrate | Amine | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromopyridin-3-amine | Arylamine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100 | 16 | High[9] |
| 2 | 3-Bromopyridine | Secondary Amine | Pd(OAc)₂ (1) / RuPhos (2) | LiHMDS | THF | 65 | 16 | >90[3] |
| 3 | Heteroaryl Chlorides | Primary Amine | Pd(OAc)₂ (2) / CyPFtBu (JosiPhos) (4) | NaOtBu | Toluene | 100 | 24 | Good[11] |
| 4 | Aryl Chlorides | Secondary Amine | Pd(OAc)₂ (1.5) / RuPhos (3) | NaOtBu | Toluene | 100 | 18 | High[11] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the C-N cross-coupling of a halogenated precursor of this compound with a primary or secondary amine.
Materials:
-
3-Bromo-6-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous, degassed toluene and stir for a few minutes to form the active catalyst.
-
Add 3-bromo-6-(2,2,2-trifluoroethoxy)pyridine and the amine coupling partner.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Buchwald-Hartwig Amination Experimental Workflow.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is highly valuable for introducing alkynyl moieties onto the pyridine ring.
General Reaction Scheme:
Quantitative Data for Sonogashira Coupling of Related Pyridines
The following table provides representative conditions for the Sonogashira coupling of other bromopyridine derivatives.
| Entry | Pyridine Substrate | Alkyne | Catalyst / Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | Functionalized Alkynes | Pd(PPh₃)₄ (15) / CuI (30) | Et₃N | THF | RT | 16 | 85-93[13] |
| 2 | 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) / CuI (10) | Et₃N | DMF | 100 | 3 | Good[6] |
| 3 | Aryl Bromides | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | 24 | High[12] |
| 4 | Aryl Halides | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) / cataCXium A (1) | Cs₂CO₃ | Green Solvent | RT | 48 | Good-Excellent[14] |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a halogenated precursor of this compound with a terminal alkyne.
Materials:
-
3-Bromo-6-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add Pd(PPh₃)₄ and CuI under an inert atmosphere.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add a degassed solution of 3-bromo-6-(2,2,2-trifluoroethoxy)pyridine in a 2:1 mixture of THF and Et₃N.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Caption: Sonogashira Coupling Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the reaction yield for the synthesis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during the synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and effective synthetic route is a two-step process. It begins with the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine, typically 2-chloro-5-nitropyridine, with 2,2,2-trifluoroethanol to form 6-(2,2,2-trifluoroethoxy)-5-nitropyridine. This intermediate is then reduced to the desired this compound.
Q2: I am observing low to no yield in the first step (SNAr reaction). What are the likely causes?
A2: Low yield in the SNAr step is often attributed to several factors:
-
Insufficiently strong base: The alkoxide of 2,2,2-trifluoroethanol needs to be generated in situ using a strong base. If the base is too weak, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.
-
Poor solvent choice: The solvent must be able to dissolve the reactants and be compatible with the strong base used. Polar aprotic solvents like DMF or DMSO are generally preferred.
-
Reaction temperature is too low: SNAr reactions on electron-deficient pyridines often require elevated temperatures to proceed at a reasonable rate.
-
Water contamination: The presence of water can consume the strong base and protonate the alkoxide, thereby inhibiting the reaction. Ensure all reagents and glassware are dry.
Q3: The reduction of the nitro group is incomplete. How can I improve this step?
A3: Incomplete reduction of the nitro group can be addressed by:
-
Choice of reducing agent: Catalytic hydrogenation (e.g., using Pd/C and H₂) is a clean and efficient method. Alternatively, metal/acid combinations like Fe/HCl or SnCl₂/HCl are robust reducing systems for nitroarenes.
-
Catalyst activity: If using catalytic hydrogenation, ensure the catalyst is not poisoned. Certain functional groups or impurities can deactivate the catalyst. Using fresh catalyst can resolve this.
-
Reaction time and temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature to ensure complete conversion.
-
pH of the reaction mixture: For metal/acid reductions, maintaining an acidic environment is crucial for the reaction to proceed.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 6-(2,2,2-trifluoroethoxy)-5-nitropyridine (Step 1) | Incomplete reaction; Suboptimal reaction temperature; Catalyst deactivation; Poor quality of starting materials. | Increase reaction time or temperature within the recommended range.[1] Ensure the autoclave is properly sealed to maintain pressure. Use fresh catalyst and ensure proper handling. For Buchwald-Hartwig amination, consider using more robust ligands.[1] Verify the purity of starting materials using appropriate analytical techniques. |
| Use of an inappropriate base or ligand for the substrate. | The choice of base is critical and substrate-dependent. Strong bases like sodium tert-butoxide (NaOtBu) are often effective, but weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be better for sensitive substrates. | |
| Poor solubility of reactants, particularly the inorganic base, in the reaction solvent. | Toluene is a common and effective solvent. For greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have shown to be superior in some cases. Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst. | |
| Formation of Side Products in Step 1 | Reaction of the strong base with the solvent or starting material. | Use a non-reactive solvent like dioxane or toluene. Add the base slowly at a lower temperature to control the initial exothermic reaction. |
| Hydrolysis of the starting material or product. | Ensure all reagents and solvents are anhydrous. Work up the reaction under anhydrous conditions until the product is isolated. | |
| Incomplete Reduction of the Nitro Group (Step 2) | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Deactivation of the catalyst (for catalytic hydrogenation). | Use a fresh batch of catalyst. Ensure the substrate and solvent are free of catalyst poisons such as sulfur compounds. | |
| Insufficient amount of reducing agent (for metal/acid reduction). | Increase the molar equivalents of the metal and acid. | |
| Difficulty in Purifying the Final Product | Presence of unreacted starting materials or intermediates. | Optimize the reaction conditions for both steps to ensure complete conversion. |
| Formation of closely related impurities. | Utilize column chromatography with a carefully selected eluent system for purification. Recrystallization from a suitable solvent system can also be effective. | |
| The product is an oil and difficult to handle. | Convert the amine to its hydrochloride salt by treating the purified oil with a solution of HCl in a suitable solvent like ether or dioxane. The salt is typically a stable, crystalline solid that is easier to handle and store. |
Experimental Protocols
Step 1: Synthesis of 6-(2,2,2-trifluoroethoxy)-5-nitropyridine
This procedure details the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with 2,2,2-trifluoroethanol.
-
Materials:
-
2-Chloro-5-nitropyridine
-
2,2,2-Trifluoroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Carefully add sodium hydride (1.2 equivalents) to the DMF with stirring.
-
Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium trifluoroethoxide.
-
Add 2-chloro-5-nitropyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro intermediate to the final amine product using catalytic hydrogenation.
-
Materials:
-
6-(2,2,2-Trifluoroethoxy)-5-nitropyridine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
-
-
Procedure:
-
To a hydrogenation vessel, add 6-(2,2,2-trifluoroethoxy)-5-nitropyridine and methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas, then introduce hydrogen gas (typically at 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography or recrystallization if necessary.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1: SNAr | 2-Chloro-5-nitropyridine, 2,2,2-Trifluoroethanol | NaH | DMF | 80-90 | 4-6 | 75-85 |
| 2: Reduction | 6-(2,2,2-Trifluoroethoxy)-5-nitropyridine | 10% Pd/C, H₂ | Methanol | Room Temp. | 2-4 | 90-98 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Purification of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
This guide provides troubleshooting advice and frequently asked questions for the purification of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine (CAS 72617-82-4). The information is based on established chemical principles for aminopyridines and polar fluoroalkoxy compounds, as specific literature on this exact molecule's purification is limited.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that affect purification?
A1: The molecule has a basic aminopyridine core and a polar trifluoroethoxy group.[2][3] This combination results in a polar, basic compound. Its basicity means it can strongly interact with acidic stationary phases like silica gel, potentially leading to purification challenges such as peak tailing.[4][5] The compound is expected to be a solid or a high-boiling liquid at room temperature.[6][7]
Q2: What are the most likely impurities from its synthesis?
A2: A common synthesis involves the reduction of a nitro-group precursor, 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine.[6] Potential impurities could include:
-
Unreacted starting material: The nitro-group containing precursor.
-
Incomplete reaction products: Intermediates from the reduction process.
-
Catalyst residues: Palladium or other metals used in the hydrogenation step.[6]
-
Side-products: Impurities from preceding synthetic steps, such as those from the reaction of a chloropyridine with trifluoroethanol.[8]
Q3: Should I use column chromatography or recrystallization?
A3: The choice depends on the impurity profile and the scale of your purification.
-
Column Chromatography: Ideal for removing impurities with different polarities from the product. It is highly effective for purifying polar amines, especially when using a modified mobile phase or a specialized stationary phase.[4][9]
-
Recrystallization: Best for removing small amounts of impurities from a solid product that is already relatively pure. Success is highly dependent on finding a suitable solvent system where the product's solubility differs significantly from the impurities' at high and low temperatures.[10]
Q4: My compound appears as a brown liquid or oil. How can I solidify it for recrystallization?
A4: The compound has been described as a brown liquid.[6] If it fails to solidify upon cooling, it may be due to residual solvent or impurities preventing crystallization. First, ensure all solvent is removed under a high vacuum. If it remains an oil, column chromatography is the recommended first step to remove impurities. The purified product may then crystallize.
Troubleshooting Guides
Issue 1: Poor Separation and Peak Tailing in Silica Gel Chromatography
Potential Cause: The basic amine group is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[5][9] This acid-base interaction leads to irreversible adsorption, slow elution, and broad, tailing peaks, which results in poor separation.
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a competing base into the eluent to neutralize the acidic sites on the silica.[4][9]
-
Switch to a Different Stationary Phase:
-
Amine-functionalized Silica: This stationary phase has a less acidic surface and is designed for purifying basic compounds, often providing better peak shape without mobile phase modifiers.[5][9]
-
Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of basic compounds.
-
Data Presentation: Effect of Mobile Phase Modifier on Chromatography
| Eluent System (Heptane/Ethyl Acetate 1:1) | Observation | Purity Achieved (Illustrative) |
| No Modifier | Severe peak tailing, Rf ≈ 0.1 | < 85% |
| + 1% Triethylamine (TEA) | Symmetrical peak, Rf ≈ 0.4 | > 98% |
| + 1% Acetic Acid | Compound remains on baseline | No elution |
Issue 2: The Compound Does Not Move From the Baseline on the TLC Plate
Potential Cause: The chosen eluent system is not polar enough to move the highly polar compound up the plate.
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your system. Common strong eluents for polar amines include methanol (MeOH) and dichloromethane (DCM).[4]
-
Start with systems like 95:5 DCM:MeOH.
-
If necessary, increase to 90:10 DCM:MeOH.[4]
-
-
Use a Stronger Solvent System: For very polar amines, a common "flush" solvent system is 10-20% methanol in DCM, often with 1% TEA added.[4]
Issue 3: Recrystallization Fails - Product "Oils Out" or Does Not Crystallize
Potential Cause: The chosen solvent is not appropriate. The compound may be too soluble even at low temperatures, or the solvent is too poor, causing it to crash out as an amorphous oil instead of forming an ordered crystal lattice.
Solutions:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal single solvent will dissolve the compound when hot but not when cold.[10][11]
-
Use a Mixed Solvent System: This is often the most effective approach. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" anti-solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the good solvent to clarify, then allow it to cool slowly.[12][13]
Data Presentation: Recrystallization Solvent Screening (Illustrative Data)
| Solvent / System | Solubility (Cold) | Solubility (Hot) | Outcome | Purity (Illustrative) | Recovery (Illustrative) |
| Water | Sparingly Soluble | Soluble | Fine Needles | 97% | 75% |
| Ethanol | Soluble | Very Soluble | No Crystals | - | 15% |
| Heptane | Insoluble | Sparingly Soluble | Oiled Out | - | - |
| Ethyl Acetate / Heptane | Sparingly Soluble | Soluble | Good Crystals | >99% | 85% |
| Toluene | Sparingly Soluble | Soluble | Good Crystals | 98% | 80% |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
TLC Analysis: Develop a suitable mobile phase using TLC. Test a system like 70:30 Heptane:Ethyl Acetate. If the spot tails, add 1% TEA to the eluent and run a new TLC to confirm improvement.[4]
-
Column Packing: Dry pack or wet slurry pack a silica gel column with your initial, non-polar eluent (e.g., 100% Heptane).
-
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your compound in a volatile solvent (like DCM or Ethyl Acetate), add silica gel, and evaporate the solvent until you have a dry, free-flowing powder. Load this powder onto the top of the column bed.[4]
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity (gradient elution) according to your TLC analysis. For example, start with 90:10 Heptane:EtOAc (+1% TEA) and slowly increase to 50:50 Heptane:EtOAc (+1% TEA).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, which has a high boiling point, you may need to co-evaporate with a solvent like toluene or place the sample under a high vacuum.[4]
Protocol 2: Recrystallization from a Mixed Solvent System
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., Ethyl Acetate) and heat the mixture gently (e.g., on a steam bath or hot plate) with swirling until the solid is fully dissolved.[11]
-
Addition of Anti-solvent: While the solution is hot, add a "poor" solvent (e.g., Heptane) dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath. Slow cooling is crucial for forming pure crystals.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[11]
-
Washing: Wash the collected crystals with a small amount of cold anti-solvent (Heptane) to remove any remaining soluble impurities.[11]
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Visualized Workflows
Caption: Decision workflow for selecting a primary purification technique.
Caption: Troubleshooting guide for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C7H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 3. achmem.com [achmem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. asianpubs.org [asianpubs.org]
- 9. biotage.com [biotage.com]
- 10. huaxichemical.com [huaxichemical.com]
- 11. youtube.com [youtube.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. reddit.com [reddit.com]
Recrystallization solvent for 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
Technical Support Center: 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of this compound, targeting researchers, scientists, and drug development professionals.
Troubleshooting and FAQs
Q1: I can't find a recommended recrystallization solvent for this compound. Where should I start?
A1: When a specific recrystallization solvent is not documented, a systematic screening of solvents is necessary. The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. Given the structure of this compound (a pyridine ring with an amine and a trifluoroethoxy group), a range of solvents with varying polarities should be tested. Start with common solvents such as heptane, ethyl acetate, isopropanol, and toluene, or solvent mixtures like ethyl acetate/heptane.
Q2: My compound "oils out" during cooling instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To address this, you can try the following:
-
Lower the cooling temperature slowly: Allow the solution to cool to room temperature first before placing it in an ice bath.
-
Use a larger volume of solvent: This can keep the compound in solution at a lower temperature.
-
Switch to a lower-boiling point solvent.
-
Add a co-solvent: Introduce a solvent in which the compound is less soluble (an anti-solvent) dropwise to the warm solution until it becomes slightly turbid, then add a few drops of the original solvent to redissolve the solid and allow it to cool slowly.
Q3: No crystals are forming even after the solution has cooled completely. What is the issue?
A3: This typically indicates that the solution is not supersaturated, meaning too much solvent was used. To induce crystallization, you can:
-
Evaporate some of the solvent: Gently heat the solution to reduce its volume and then allow it to cool again.
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Add a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal to the cooled solution can initiate crystallization.
Q4: The purity of my compound did not improve after recrystallization. Why?
A4: This could be due to several factors:
-
Inappropriate solvent choice: The impurities might have similar solubility profiles to your compound in the chosen solvent. A different solvent or solvent system should be tested.
-
Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. Slower cooling promotes the formation of purer crystals.
-
Insufficient washing: The crystals should be washed with a small amount of cold recrystallization solvent to remove any residual impurities from the surface.
Q5: Can I use an acid to recrystallize this amine compound?
A5: Yes, for basic compounds like amines, forming a salt can be an effective purification strategy.[1] You can dissolve the amine in a suitable solvent and add an acid (e.g., HCl in diethyl ether) to precipitate the salt.[1] The resulting salt can then be recrystallized from a different solvent system, often polar solvents like ethanol or water.[2] The pure salt can be neutralized with a base to recover the purified amine.
Data Presentation
| Solvent System | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) | Crystal Quality |
| Isopropanol | ~5 | >100 | Small needles, slow formation |
| Ethyl Acetate / Heptane (1:3) | <1 | ~50 | Well-formed prisms upon slow cooling |
| Toluene | ~10 | >150 | Oiled out initially, then formed fine powder |
| Acetonitrile | >50 | >200 | No crystal formation upon cooling (too soluble) |
Experimental Protocols
Protocol for Recrystallization Solvent Screening
-
Preparation: Place approximately 20 mg of the crude this compound into several test tubes.
-
Solvent Addition: To each test tube, add a different solvent (e.g., isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
Heating: If the compound is not soluble at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point, adding more solvent dropwise until the solid dissolves completely.
-
Cooling: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.
-
Ice Bath: If no crystals form at room temperature, place the test tube in an ice-water bath for 15-20 minutes.
-
Evaluation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and which produces high-quality crystals upon cooling.
Protocol for Single-Solvent Recrystallization
-
Dissolution: In a flask, dissolve the crude compound in the minimum amount of a suitable hot solvent (determined from the screening).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature.
-
Crystallization: Allow crystals to form. If necessary, induce crystallization by scratching the flask or seeding.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Mandatory Visualization
Caption: Workflow for selecting a recrystallization solvent.
References
Technical Support Center: Aminopyridine Purification via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of aminopyridines using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of aminopyridines.
Q1: Why is my aminopyridine streaking or tailing on the silica gel column?
A1: Streaking or tailing of basic compounds like aminopyridines is a common issue when using standard silica gel.[1][2][3][4] This phenomenon is primarily due to strong interactions between the basic amine groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This can lead to poor separation, broad peaks, and in some cases, irreversible adsorption of the compound to the stationary phase.[4]
Troubleshooting Steps:
-
Addition of a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase (eluent).[1][2][4] Triethylamine (TEA) at a concentration of 0.1-1% is frequently used.[1] Ammonia can also be used.[2][4] The basic modifier will compete with your aminopyridine for the acidic sites on the silica gel, minimizing the strong interactions and resulting in sharper, more symmetrical peaks.[1][4]
-
Alternative Stationary Phases: Consider using a different stationary phase that is less acidic.[1]
-
Deactivation of Silica Gel: You can "deactivate" the silica gel before running your column by flushing it with a solvent system containing a basic modifier like triethylamine.[5][6]
Q2: My aminopyridine is not moving from the top of the column. What should I do?
A2: This indicates that your compound is too strongly adsorbed to the stationary phase, which is common for polar and basic aminopyridines on silica gel.[2]
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase.[2][6] For example, if you are using a hexane/ethyl acetate system, you can incrementally increase the percentage of ethyl acetate.[6] For very polar compounds, a more polar solvent system like dichloromethane/methanol might be necessary.[6]
-
Add a Basic Modifier: As mentioned in the previous point, adding a basic modifier like triethylamine or ammonia to your eluent can help to reduce the strong adsorption and improve the elution of your compound.[2]
-
Consider Reverse-Phase Chromatography: For highly polar aminopyridines, reverse-phase chromatography using a C18 stationary phase might be a more suitable option.[1]
Q3: How do I choose the right mobile phase for my aminopyridine purification?
A3: The choice of mobile phase (eluent) is crucial for a successful separation.
Guidelines for Mobile Phase Selection:
-
Thin-Layer Chromatography (TLC): Always optimize your solvent system using TLC before running a column.[1][2] The ideal eluent system for column chromatography will give your desired compound an Rf value of around 0.2-0.4 on the TLC plate.
-
Normal-Phase Chromatography (Silica Gel): A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] The ratio of these solvents is adjusted to achieve the desired separation.
-
Reverse-Phase Chromatography (C18): A mixture of water and an organic solvent like acetonitrile or methanol is typically used.[1] Additives such as formic acid or ammonium formate can be used to improve peak shape.[1]
-
Impact of pH: The pKa of your aminopyridine is an important consideration. For example, 2-aminopyridine has a pKa of 6.86, while 4-aminopyridine has a pKa of 9.17.[7][8] Adjusting the pH of the mobile phase can change the ionization state of your compound and significantly affect its retention.[9] For basic compounds in reverse-phase chromatography, a mobile phase pH that is at least 2 units below the pKa will ensure the compound is ionized, which can be beneficial for retention in HILIC mode.[10] Conversely, a pH 2 units above the pKa will keep it neutral, which is often better for retention in standard reverse-phase mode.[10]
Q4: My purified fractions are still impure. How can I improve the separation?
A4: Poor separation can result from several factors.
Troubleshooting Steps:
-
Optimize the Eluent System: The polarity difference between your target compound and the impurities may not be sufficient with the current eluent. Test various solvent combinations and ratios on TLC to maximize the separation (ΔRf) between your product and the impurities.[6]
-
Use Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be very effective.[2][5] This involves starting with a less polar eluent and gradually increasing the polarity during the chromatography run.[2]
-
Reduce the Amount of Sample Loaded: Overloading the column can lead to broad bands and poor separation.[2][6] As a general guideline, the mass of your crude sample should be between 1% to 5% of the total mass of the stationary phase.[11]
-
Ensure Proper Column Packing: A poorly packed column with cracks or channels will result in uneven flow and poor separation.[2] Ensure the silica gel is packed as a uniform slurry.[12]
Data Presentation: Key Parameters and Conditions
The following tables summarize important quantitative data for the purification of aminopyridines.
Table 1: Physicochemical Properties of Common Aminopyridines
| Compound | pKa |
| 2-Aminopyridine | 6.86[8] |
| 3-Aminopyridine | ~5.7 (predicted for ring nitrogen)[13] |
| 4-Aminopyridine | 9.17[7] |
Table 2: Typical Column Chromatography Conditions for Aminopyridine Purification
| Parameter | Normal-Phase (Silica Gel) | Reverse-Phase (C18) | Alternative Normal-Phase |
| Stationary Phase | Silica Gel | C18-functionalized Silica | Neutral or Basic Alumina, Amine-functionalized Silica[1] |
| Typical Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol[1][6] | Acetonitrile/Water, Methanol/Water[1] | Same as Silica Gel |
| Common Additives | 0.1-1% Triethylamine (TEA) or Ammonium Hydroxide[1] | Formic Acid, Ammonium Formate[1] | 0.1-1% Triethylamine (TEA) may still be beneficial |
| Purpose of Additive | To mask acidic silanol groups and prevent tailing.[1] | To improve peak shape and control ionization. | To improve peak shape. |
Experimental Protocols
Protocol 1: Preparation of a Mobile Phase with a Basic Modifier
-
Choose an appropriate solvent system (e.g., Hexane/Ethyl Acetate) based on TLC analysis.
-
Prepare the desired volume of the solvent mixture. For example, for a 9:1 Hexane/Ethyl Acetate mixture, combine 900 mL of hexane with 100 mL of ethyl acetate.
-
Add the basic modifier. For a 0.5% triethylamine solution, add 5 mL of triethylamine to 995 mL of the solvent mixture.
-
Mix the solution thoroughly before use.
Protocol 2: Dry Loading a Sample onto a Silica Gel Column
This method is useful if your compound is not very soluble in the initial, less polar eluent.[14]
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol).[14]
-
Add a small amount of silica gel to the solution (approximately 2-3 times the mass of your crude product).
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica gel.[14]
-
Carefully add this powder to the top of your packed column.
-
Gently tap the column to settle the powder and create a flat surface.
-
Add a thin layer of sand on top of the dry-loaded sample to prevent disturbance when adding the eluent.[14]
-
Proceed with the elution as usual.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in aminopyridine purification.
Caption: Troubleshooting workflow for common issues in aminopyridine purification.
Caption: Decision tree for selecting chromatographic conditions for aminopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. support.waters.com [support.waters.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. reddit.com [reddit.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common method involving the reaction of a halo-substituted pyridine, typically 6-chloropyridin-3-amine, with the sodium salt of 2,2,2-trifluoroethanol. The reaction is generally carried out in a suitable solvent such as THF or DMF.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be employed to form the C-N bond. In a common approach, this would involve the coupling of an appropriate amine with 6-(2,2,2-trifluoroethoxy)halopyridine. However, a more common strategy for similar structures involves the initial synthesis of a nitro-substituted precursor, 5-nitro-2-(2,2,2-trifluoroethoxy)pyridine, followed by reduction of the nitro group to the desired amine.
Q2: I am seeing an impurity with a mass corresponding to the loss of the trifluoroethoxy group and the addition of a hydroxyl group. What is this side product and how can I avoid it?
This impurity is likely 6-hydroxypyridin-3-amine .
-
Formation: This side product can form through two main pathways:
-
Hydrolysis of the starting material: If you are using a 6-halopyridin-3-amine, reaction with any residual water or hydroxide ions in the reaction mixture can lead to the formation of 6-hydroxypyridin-3-amine.
-
Hydrolysis of the product: The trifluoroethoxy ether linkage can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures, to yield the corresponding pyridinol.
-
-
Prevention:
-
Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried before use.
-
Control the base: When using a base to deprotonate the 2,2,2-trifluoroethanol, use a non-hydroxide base such as sodium hydride (NaH) and ensure it is added carefully to the alcohol before the addition of the chloropyridine.
-
Purification: This impurity can typically be separated from the desired product by column chromatography.
-
Q3: My reaction mixture shows a significant amount of 3-aminopyridine. What is the cause of this side product?
The presence of 3-aminopyridine is a strong indicator of a hydrodehalogenation side reaction.
-
Formation: This is a common side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1] It involves the replacement of the halogen atom (e.g., chlorine) on the pyridine ring with a hydrogen atom. This can be promoted by certain palladium-hydride species that can form during the catalytic cycle.
-
Prevention:
-
Ligand choice: The choice of phosphine ligand in the Buchwald-Hartwig reaction is crucial. Bulky, electron-rich ligands can often suppress hydrodehalogenation.
-
Reaction conditions: Optimization of the base, solvent, and temperature can minimize this side reaction.
-
Catalyst quality: Ensure the palladium catalyst is of high quality and the active Pd(0) species is efficiently generated.
-
Q4: I have an impurity with a higher molecular weight than my product, which seems to be a dimer. What could this be?
A higher molecular weight impurity could be a bis-arylated amine .
-
Formation: This can occur if the amino group of one molecule of the product or starting material acts as a nucleophile and reacts with another molecule of the halo-pyridine starting material. This would result in the formation of a secondary amine, for example, bis-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)amine. While sterically hindered, this can occur under forcing reaction conditions.
-
Prevention:
-
Control stoichiometry: Use a moderate excess of the amine nucleophile if applicable.
-
Reaction temperature and time: Avoid excessively high temperatures and long reaction times, which can promote this side reaction. Monitor the reaction progress and stop it once the starting material is consumed.
-
Troubleshooting Guide
| Observed Issue | Potential Cause (Side Product) | Identification Method | Troubleshooting Steps & Preventative Measures |
| Low yield, presence of a more polar spot on TLC | Unreacted 6-chloropyridin-3-amine | LC-MS (m/z of starting material) | Ensure complete reaction by monitoring with TLC/LC-MS. Optimize reaction time and temperature. Ensure the activity of the base/catalyst. |
| Impurity with M-79 Da (loss of OCH2CF3, gain of OH) | 6-hydroxypyridin-3-amine | LC-MS, 1H NMR (disappearance of -OCH2- signal) | Use anhydrous solvents and reagents. Employ a non-hydroxide base (e.g., NaH). Purify via column chromatography. |
| Impurity with M-Cl+H Da (mass of 3-aminopyridine) | 3-aminopyridine (from hydrodehalogenation) | LC-MS, GC-MS | Optimize Buchwald-Hartwig conditions (ligand, base, temperature). Ensure high-quality palladium catalyst. |
| High molecular weight impurity detected by MS | Bis-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)amine | LC-MS (check for expected dimer mass) | Control stoichiometry. Avoid excessive heating and prolonged reaction times. |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
-
Materials:
-
6-chloropyridin-3-amine
-
2,2,2-trifluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF.
-
Carefully add sodium hydride to the DMF with stirring.
-
Slowly add 2,2,2-trifluoroethanol dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 6-chloropyridin-3-amine to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Synthetic pathway and potential side products.
Caption: Troubleshooting workflow for impurity identification.
References
Technical Support Center: Purification of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine. The following sections detail common issues encountered during purification and provide step-by-step protocols for effective impurity removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurity is the unreacted starting material, 5-nitro-2-(2,2,2-trifluoroethoxy)pyridine, from the nitro group reduction step. Incomplete reduction can also lead to the formation of the corresponding hydroxylamine intermediate. Other potential impurities can include residual catalyst from the reduction reaction and solvents.
Q2: My this compound is showing significant tailing on my silica gel TLC plate and column. What can I do to improve the peak shape?
A2: Tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface. To resolve this, add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.5-1% v/v), to your mobile phase (eluent). This will neutralize the acidic sites on the silica gel, resulting in more symmetrical spots and peaks.
Q3: I am struggling to find a suitable solvent for the recrystallization of my product. What are some good starting points?
A3: Finding an ideal recrystallization solvent often requires screening. A good solvent will dissolve the compound when hot but not when cold. For aminopyridines, common single-solvent systems to try include ethanol, isopropanol, or ethyl acetate. Mixed solvent systems can also be very effective. Good combinations to screen are ethyl acetate/hexanes, ethanol/water, or acetone/hexanes.
Q4: Can I use acid-base extraction to purify my product?
A4: Yes, acid-base extraction is a highly effective method for separating the basic this compound from neutral impurities like the starting nitropyridine. The amine can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving the neutral impurities in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Troubleshooting Guides
Issue 1: Incomplete separation of the product from the starting nitropyridine by column chromatography.
Symptoms:
-
TLC analysis of the collected column fractions shows co-elution of the product and a less polar spot corresponding to the starting material.
-
NMR analysis of the "pure" product shows peaks corresponding to 5-nitro-2-(2,2,2-trifluoroethoxy)pyridine.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incorrect Mobile Phase Polarity | The polarity of the eluent may be too high, causing both compounds to move too quickly up the column. Start with a less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate) and gradually increase the polarity. |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of material being purified. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Tailing of the Amine Product | The basic amine product is tailing and overlapping with the less polar nitro starting material. Add 0.5-1% triethylamine to your eluent to improve the peak shape of the amine. |
Issue 2: Low recovery of the product after recrystallization.
Symptoms:
-
A very small amount of crystalline product is obtained after cooling and filtration.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Solvent is too good at room temperature | The chosen solvent has a high solubility for the product even at low temperatures. Try a less polar solvent or a mixed solvent system where the product has lower solubility at room temperature. |
| Too much solvent was used | An excessive volume of solvent was used to dissolve the crude product, preventing it from crashing out upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude material. |
| Cooling was too rapid | Rapid cooling can lead to the formation of very fine crystals or an oil, which can be difficult to collect. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product is an oil | The product may not readily crystallize and instead "oils out". Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Adding a seed crystal of the pure product can also help. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using normal-phase flash chromatography on silica gel.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a mixture of hexanes and ethyl acetate (e.g., starting with a 7:3 ratio).
-
Visualize the spots under UV light (254 nm). The product (amine) should be more polar (lower Rf) than the starting material (nitro compound).
-
Optimize the solvent system to achieve good separation between the product and impurities (a ΔRf of at least 0.2 is ideal). Add 0.5-1% triethylamine to the mobile phase to prevent tailing.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica gel bed is level and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to dryness.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase to elute your compound.
-
Collect fractions and monitor the elution of the compound using TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral or acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M aqueous HCl.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. The protonated amine will move to the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure complete removal of the amine.
-
-
Neutralization and Back-Extraction:
-
Combine all the acidic aqueous extracts.
-
Cool the aqueous solution in an ice bath.
-
Slowly add a base (e.g., 3M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The deprotonated amine will precipitate or form an oil.
-
Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Drying and Concentration:
-
Combine the organic extracts from the back-extraction.
-
Wash the combined organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the purified product.
-
Data Presentation
Table 1: TLC Data for Purification of this compound
| Compound | Mobile Phase (Hexanes:EtOAc + 0.5% TEA) | Rf Value | Visualization |
| 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine | 7:3 | ~0.6 | UV (254 nm) |
| This compound | 7:3 | ~0.3 | UV (254 nm), KMnO₄ stain |
| Hydroxylamine intermediate (postulated) | 7:3 | ~0.4 | UV (254 nm), KMnO₄ stain |
Visualizations
Caption: Workflow for purification by flash column chromatography.
Caption: Workflow for purification by acid-base extraction.
Technical Support Center: Optimizing Trifluoroethoxylation of Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of trifluoroethoxylation of aminopyridines in your laboratory.
Troubleshooting Guides
Researchers may encounter several challenges during the trifluoroethoxylation of aminopyridines. This section provides structured guidance to identify and resolve common experimental issues. The two primary methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed Ullmann Condensation.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This method typically involves reacting a haloaminopyridine (e.g., fluoro- or chloro-aminopyridine) with sodium 2,2,2-trifluoroethoxide.
Troubleshooting SNAr Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor activation of the pyridine ring. The pyridine ring is inherently electron-deficient, but substitution is favored at the C2 and C4 positions where the negative charge of the intermediate can be delocalized onto the nitrogen atom.[1][2][3] Reactions at the C3 position are generally less favorable.[2] | Ensure the leaving group (e.g., F, Cl, Br) is at the 2- or 4-position of the pyridine ring. If your substrate has the leaving group at the 3-position, consider an alternative synthetic strategy or a different coupling method. |
| Inefficient formation of the trifluoroethoxide. The sodium hydride used to deprotonate 2,2,2-trifluoroethanol may be old or of poor quality. | Use fresh, high-quality sodium hydride. Ensure the reaction is performed under strictly anhydrous conditions to prevent quenching of the base. | |
| Suboptimal reaction temperature. SNAr reactions on pyridines can be slow and may require heating to proceed at a reasonable rate.[4] | Gradually increase the reaction temperature, for example, from room temperature to 50 °C or higher, while monitoring the reaction progress by TLC or LC-MS. | |
| Formation of Side Products | Reaction with the amino group. The amino group on the pyridine ring can also be deprotonated by a strong base, leading to undesired side reactions. | Consider protecting the amino group (e.g., as an acetyl or Boc derivative) before the trifluoroethoxylation step. The protecting group can be removed in a subsequent step. |
| Hydrolysis of the starting material or product. The presence of water can lead to the formation of hydroxypyridine byproducts. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | Similar polarity of starting material and product. The introduction of the trifluoroethoxy group may not significantly alter the polarity of the molecule, making chromatographic separation challenging. | Employ high-performance liquid chromatography (HPLC) or utilize alternative chromatographic techniques such as using a different stationary phase or solvent system. Cation-exchange chromatography can also be an effective method for purifying aminopyridine derivatives.[5] |
Method 2: Copper-Catalyzed Ullmann Condensation
This method involves the coupling of a haloaminopyridine with 2,2,2-trifluoroethanol in the presence of a copper catalyst, a ligand, and a base.
Troubleshooting Ullmann Condensation
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive copper catalyst. The active catalytic species is typically Cu(I).[4] Cu(0) or Cu(II) sources may be ineffective if the reaction conditions do not facilitate the formation of Cu(I). The copper source can also be of poor quality or oxidized. | Use a fresh, high-purity copper(I) salt such as CuI, CuBr, or CuCl.[4] Consider in-situ activation of the copper catalyst.[4] |
| Inappropriate ligand. The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the reaction.[4] | Screen a variety of ligands. Common choices for Ullmann C-O coupling include 1,10-phenanthroline and amino acids like N-methylglycine.[4][6] | |
| Suboptimal base. The choice and quality of the base are critical for the reaction's success.[4][7] | Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] The particle size and purity of the base can significantly impact the reaction kinetics and yield.[7] | |
| Reaction temperature is too low. While modern Ullmann reactions are often performed under milder conditions than traditional protocols, sufficient thermal energy is still required.[8] | Start with a temperature in the range of 80-120 °C and adjust as needed based on reaction monitoring.[4] | |
| Formation of Side Products | Hydrodehalogenation of the starting material. This results in the formation of the corresponding aminopyridine without the halogen, a common side product in Ullmann reactions.[9] | Ensure strictly anhydrous conditions and use a thoroughly dried solvent. The presence of protic impurities can promote this side reaction.[4] |
| Homocoupling of the haloaminopyridine. This leads to the formation of bipyridine derivatives. | This is a classic issue in Ullmann reactions.[6] Optimizing the ligand and reaction temperature may help to minimize this side reaction. Using a slight excess of the alcohol component can also be beneficial. | |
| Difficulty in Product Purification | Removal of copper catalyst and ligand. Residual copper and ligand can be challenging to remove from the final product. | After the reaction, perform an aqueous workup with a solution of ammonia or ethylenediamine to chelate and remove the copper. Multiple extractions may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Which method, SNAr or Ullmann condensation, is better for my substrate?
A1: The choice of method depends on the substrate and the desired regioselectivity.
-
SNAr is generally preferred when you have a leaving group (ideally F or Cl) at the 2- or 4-position of the pyridine ring, as these positions are electronically activated for nucleophilic attack.[3]
-
Ullmann condensation is more versatile and can often be used for substrates where SNAr is not effective, such as those with leaving groups at the 3-position or less reactive leaving groups like Br or I.[8]
Q2: How does the position of the amino group affect the reaction?
A2: The amino group is an electron-donating group, which can decrease the electrophilicity of the pyridine ring and thus slow down SNAr reactions. Its position can also influence the regioselectivity of other potential reactions. For Ullmann-type reactions, the amino group can also act as a ligand for the copper catalyst, which might influence the reaction outcome.
Q3: What are the best practices for setting up these reactions to ensure reproducibility?
A3:
-
Use high-purity reagents: Ensure your aminopyridine, trifluoroethanol, solvents, and catalysts are of high purity and anhydrous where necessary.
-
Inert atmosphere: Both SNAr with strong bases and copper-catalyzed reactions are sensitive to oxygen and moisture. It is crucial to set up the reactions under an inert atmosphere (e.g., argon or nitrogen).
-
Thoroughly dried glassware: Oven-dry all glassware before use.
-
Consistent stirring: Ensure efficient mixing of the reaction components.
Q4: I am observing a complex mixture of products. What are the likely side reactions?
A4: Besides the desired trifluoroethoxylation, several side reactions can occur:
-
N-alkylation: The amino group can react with the starting haloaminopyridine.
-
Hydroxylation: If water is present, the haloaminopyridine can be converted to the corresponding hydroxypyridine.
-
Dimerization/Polymerization: Under harsh conditions, aminopyridines can undergo self-condensation.
-
Reduction of the starting material (hydrodehalogenation): This is particularly common in Ullmann reactions.[9]
Experimental Protocols
General Procedure for SNAr Trifluoroethoxylation
-
To an oven-dried flask under an inert atmosphere, add anhydrous 2,2,2-trifluoroethanol (2.0 eq.) and a suitable anhydrous solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C and add sodium hydride (1.1 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add the haloaminopyridine (1.0 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Copper-Catalyzed Trifluoroethoxylation
-
To an oven-dried reaction vessel, add the haloaminopyridine (1.0 eq.), copper(I) iodide (0.1 eq.), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq.), and a base (e.g., K₃PO₄, 2.0 eq.).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous 2,2,2-trifluoroethanol (1.5 eq.) and an anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with aqueous ammonia or ethylenediamine solution to remove the copper catalyst, followed by a water and brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Trifluoroethoxylation
| Parameter | SNAr | Ullmann Condensation |
| Starting Material | 2- or 4-Fluoro/Chloro-aminopyridine | 2-, 3-, or 4-Halo-aminopyridine (Cl, Br, I) |
| Key Reagents | NaH, 2,2,2-Trifluoroethanol | Cu(I) salt, Ligand, Base, 2,2,2-Trifluoroethanol |
| Typical Solvents | THF, DMF | Dioxane, Toluene, DMF |
| Temperature Range | 25 - 80 °C | 80 - 140 °C |
| Common Bases | NaH | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Advantages | No transition metal catalyst required. | Broader substrate scope, including less reactive halides and different substitution patterns. |
| Disadvantages | Limited to activated substrates. Use of strong, moisture-sensitive base. | Requires a catalyst system, higher temperatures, and careful optimization of multiple components. Potential for heavy metal contamination in the product. |
Visualizations
Caption: Troubleshooting workflow for low product yield in trifluoroethoxylation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Chemical stability and degradation of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the chemical stability and degradation of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure maximum stability, the compound should be stored in a cool, dark place under an inert atmosphere.[1] Recommended long-term storage is at 2-8°C.[1] For solutions in solvent, storage at -20°C to -80°C is advised.[2]
Q2: What are the known incompatibilities for this compound?
A2: this compound should not be stored with or exposed to strong acids, alkaline solutions, or strong oxidizing agents, as these can promote degradation.[3]
Q3: What are the primary signs of compound degradation?
A3: Visual signs of degradation can include a change in color from its typical colorless to light yellow appearance to a darker brown or the formation of precipitates.[2][4] Analytically, degradation can be confirmed by the appearance of new peaks in HPLC or LCMS chromatograms and changes in the 1H NMR spectrum.
Q4: What are the likely degradation pathways for this molecule?
A4: While specific degradation pathways are not extensively published, based on its chemical structure, two primary pathways are plausible:
-
Hydrolysis: The ether linkage is susceptible to cleavage under strong acidic or basic conditions, which would yield 6-hydroxypyridin-3-amine and 2,2,2-trifluoroethanol.
-
Oxidation: The amine group on the pyridine ring is susceptible to oxidation, especially when exposed to air, light, or oxidizing agents. This can lead to the formation of nitroso or nitro derivatives, or more complex polymerized products. The pyridine ring itself is generally stable but can undergo oxidative cleavage under harsh conditions.[5]
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The compound is expected to be most stable in neutral to slightly acidic conditions (pH 5-7). Strong acidic (pH < 2) or strong basic (pH > 10) conditions are likely to accelerate the hydrolysis of the trifluoroethoxy group. The amine group's basicity also means it will be protonated at low pH, which can affect its reactivity and solubility.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results (e.g., varying purity by HPLC). | 1. Compound degradation due to improper storage or handling. 2. Contamination of the solvent or analytical column. 3. Use of an inappropriate analytical method (e.g., mobile phase causing on-column degradation). | 1. Verify storage conditions (temperature, inert atmosphere, protection from light). Use a fresh vial of the compound for analysis. 2. Run a solvent blank to check for contamination. Flush the column or use a new one. 3. Ensure the mobile phase pH is within the stable range for the compound (e.g., pH 3-7). Use a stability-indicating HPLC method. |
| Assay results show lower-than-expected activity or potency. | 1. The compound may have degraded over time, reducing the concentration of the active molecule. 2. The compound has low solubility in the assay buffer. | 1. Re-test the purity of the compound stock using HPLC or LCMS. If degradation is confirmed, use a new, verified batch. 2. Check the solubility of the compound in the assay medium. Consider using a co-solvent like DMSO, but ensure the final concentration does not affect the assay performance. |
| Solution changes color during the experiment. | 1. Oxidation of the amine group, potentially accelerated by light, air (oxygen), or incompatible reagents in the solution. 2. Reaction with an unstable component in the experimental medium. | 1. Prepare solutions fresh before use. Degas solvents and work under an inert atmosphere (e.g., nitrogen or argon) if possible. Protect the solution from light by using amber vials or covering with foil. 2. Review all components in the mixture for potential reactivity with aromatic amines. |
Data Presentation
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 72617-82-4 | [4] |
| Molecular Formula | C7H7F3N2O | [1] |
| Molecular Weight | 192.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Storage Temperature | 2-8°C (inert atmosphere) | [1] |
Table 2: Hypothetical Stability Data in Aqueous Buffers at 40°C
Note: The following data is illustrative, based on the expected chemical behavior of the compound, and serves as a guideline for designing stability studies.
| pH | Time (days) | Purity by HPLC (%) | Major Degradant Observed |
| 3.0 | 0 | 99.5 | - |
| 7 | 98.8 | 6-Hydroxypyridin-3-amine | |
| 14 | 97.2 | 6-Hydroxypyridin-3-amine | |
| 7.0 | 0 | 99.5 | - |
| 7 | 99.4 | Minor oxidative impurities | |
| 14 | 99.2 | Minor oxidative impurities | |
| 10.0 | 0 | 99.5 | - |
| 7 | 97.5 | 6-Hydroxypyridin-3-amine | |
| 14 | 94.1 | 6-Hydroxypyridin-3-amine |
Experimental Protocols
Protocol: Assessing Chemical Stability by HPLC
This protocol outlines a general method for determining the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. This is your stock solution.
-
-
Preparation of Stability Samples:
-
For each condition (e.g., pH 3, pH 7, pH 10 buffer), dilute the stock solution to a final concentration of 0.1 mg/mL.
-
For thermal stress, incubate samples at elevated temperatures (e.g., 40°C, 60°C).
-
For photostability, expose a sample to a controlled light source (e.g., ICH-compliant photo-chamber) while keeping a control sample in the dark.
-
For oxidative stress, add a small amount of 3% H₂O₂ to a sample.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject a sample from each condition at specified time points (e.g., t=0, 24h, 48h, 1 week).
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify and quantify any new peaks that appear, which represent degradation products.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for the target compound.
Caption: General experimental workflow for a chemical stability study.
References
Preventing decomposition of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine during storage. The following information is curated to address common issues and questions regarding the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: Based on the general reactivity of aminopyridines, the primary factors contributing to the decomposition of this compound are exposure to oxygen, light, and moisture. The amino group on the pyridine ring is susceptible to oxidation, which can be accelerated by light and the presence of moisture.[1][2] Aminopyridine compounds can oxidize and darken over time, a process that is expedited by heat and light.[2]
Q2: How should I properly store this compound to minimize decomposition?
A2: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The recommended storage involves keeping the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[3][4] It should be stored in a cool, dry, and dark place. For extended storage, refrigeration (2-8°C) is recommended.[5]
Q3: I've noticed a change in the color of the compound from off-white to a brownish hue. What does this indicate?
A3: A color change from off-white or light-colored to brown or dark is a common indicator of decomposition in aminopyridine derivatives.[2] This is likely due to oxidation of the amine functional group. If you observe a significant color change, it is advisable to assess the purity of the material before use in sensitive applications.
Q4: Can I handle this compound on an open bench?
A4: Due to its sensitivity to air and moisture, it is highly recommended to handle this compound in a controlled environment, such as a glove box or under a stream of inert gas (e.g., using a Schlenk line).[6] If a controlled atmosphere is not available, minimize the exposure time to the atmosphere as much as possible.[3][4]
Q5: What are the potential degradation products I should be aware of?
A5: While specific degradation products for this compound are not extensively documented in the provided search results, degradation of similar aminopyridines can involve oxidation of the amino group to a nitroso or nitro group, or hydroxylation of the pyridine ring.[7][8] It is also possible for polymerization to occur, leading to insoluble materials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction results or low yield | Decomposition of the starting material. | - Assess the purity of the this compound using techniques like HPLC or NMR before use.- If decomposition is confirmed, consider purifying the material (e.g., by recrystallization or column chromatography) or using a fresh batch. |
| Compound appears discolored or clumped | Oxidation and/or moisture absorption. | - Discard the material if severely discolored or clumped, as it indicates significant degradation.- For mildly discolored material, assess purity before use. Ensure proper storage conditions are met for the remaining stock. |
| Difficulty in dissolving the compound | Formation of insoluble degradation products (e.g., polymers). | - Attempt to dissolve a small sample in a range of appropriate solvents.- If insolubility is an issue, it is a strong indicator of degradation. It is best to use a fresh, pure sample. |
Recommended Storage Conditions
For optimal stability, the following storage conditions are recommended for this compound:
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential degradation reactions.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the sensitive amino group.[3][4] |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light.[2] |
| Location | Dark and dry (e.g., in a desiccator inside a refrigerator) | Minimizes exposure to light and moisture which can accelerate degradation.[2] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Detection Wavelength: 254 nm (or an appropriate wavelength determined by UV scan)
-
Gradient: Start with a suitable gradient, for example, 10% B to 90% B over 20 minutes.
-
-
Analysis: Inject the prepared sample and analyze the chromatogram. The appearance of new peaks, especially those at earlier retention times (more polar), may indicate the presence of degradation products. The peak area of the main compound can be used to estimate its purity.
Visualizations
Caption: Hypothetical decomposition pathway of this compound.
Caption: Recommended workflow for handling air-sensitive this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. biosynth.com [biosynth.com]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Work-up procedure for reactions containing 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for the work-up of reactions involving this compound?
A typical work-up procedure involves an aqueous wash to remove inorganic salts and water-soluble impurities. Due to the basic nature of the pyridine nitrogen and the amino group, an acidic wash is often employed to remove unreacted starting material. However, care must be taken as the trifluoroethoxy group can influence the compound's properties.
Q2: How can I remove unreacted this compound from my reaction mixture?
Unreacted this compound can be removed by washing the organic layer with a dilute aqueous acid solution, such as 1M HCl.[1][2] The acidic conditions will protonate the basic nitrogen atoms of the pyridine ring and the amino group, forming a water-soluble salt that will partition into the aqueous phase. It is crucial to ensure your desired product is stable under these acidic conditions.
Q3: My amide coupling reaction with this compound is sluggish and gives low yields. What could be the problem?
The strong electron-withdrawing nature of the 2,2,2-trifluoroethoxy group significantly reduces the nucleophilicity of the 3-amino group.[3] This decreased reactivity can lead to slow or incomplete reactions with standard coupling reagents. To improve the reaction, consider using more potent coupling agents like HATU or PyBOP, or activating the carboxylic acid as an acid chloride.[3]
Q4: I am observing an insoluble white precipitate during my reaction work-up. What is it and how can I deal with it?
An insoluble precipitate could be a salt formed from the reaction byproducts or the product itself if its solubility is low in the chosen solvent system. If the precipitate is suspected to be a salt, it can often be dissolved by adding more water or an appropriate aqueous solution (e.g., brine). If the product is precipitating, a different solvent system for extraction may be necessary.
Q5: What are some common side products in amide coupling reactions with this amine?
Common side products in amide couplings, especially when using carbodiimide reagents like EDC or DCC, include the formation of N-acylurea.[4] Another potential side reaction involves the coupling reagent itself reacting with the amine to form a guanidinium byproduct, particularly with reagents like HATU.[4] Using additives such as HOBt or HOAt can help to suppress some of these side reactions.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low product yield | Incomplete reaction due to the low nucleophilicity of the amine. | - Use a more powerful coupling reagent (e.g., HATU, PyBOP). - Activate the carboxylic acid as an acid chloride. - Increase the reaction temperature or time.[3] |
| Product loss during aqueous work-up. | - Minimize the volume of aqueous washes. - Back-extract the aqueous layers with the organic solvent. - If the product has some water solubility, consider using a continuous liquid-liquid extractor. | |
| Difficulty removing unreacted amine | Insufficient protonation during acidic wash. | - The electron-withdrawing trifluoroethoxy group lowers the pKa of the amine, requiring a lower pH for complete protonation. Use a more concentrated acid solution (e.g., 2M HCl) or perform multiple washes. |
| Emulsion formation during extraction. | - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. | |
| Presence of unexpected byproducts | Side reactions with the coupling reagent. | - Add HOBt or HOAt to the reaction mixture when using carbodiimides.[4] - Add the coupling reagent slowly to the reaction mixture. |
| Degradation of starting material or product. | - Ensure the reaction is run under an inert atmosphere if sensitive to air or moisture. - Check the stability of your compounds to the reaction and work-up conditions. | |
| Product is difficult to purify by column chromatography | Product co-elutes with impurities. | - Try a different solvent system for chromatography. - Consider an alternative purification method such as recrystallization or preparative HPLC. |
| Streaking or tailing on the TLC plate. | - Add a small amount of a basic modifier like triethylamine to the chromatography eluent to improve the peak shape of basic compounds. |
Experimental Protocols
General Work-up Procedure for a Suzuki Coupling Reaction
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane, and add water.[1]
-
Filtration (Optional): If a heterogeneous catalyst like palladium on carbon was used, or if significant solids are present, filter the mixture through a pad of celite. Wash the filter cake with the organic solvent.[2][5]
-
Phase Separation: Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with:
-
1M HCl (to remove basic impurities and unreacted amine).
-
Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).
-
Brine (to reduce the amount of dissolved water in the organic layer).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Reactions with this compound
Caption: A flowchart for troubleshooting common issues in reactions.
References
Validation & Comparative
A Comparative Guide to 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine and Other Functionalized Pyridine Reagents in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, present in a significant portion of FDA-approved pharmaceuticals. The strategic functionalization of this heterocycle is paramount in modulating the physicochemical and pharmacological properties of drug candidates. This guide provides an objective comparison of 6-(2,2,2-trifluoroethoxy)pyridin-3-amine with other common functionalized pyridine building blocks, supported by experimental data and detailed protocols for key synthetic transformations.
Physicochemical Properties: The Impact of Trifluoroethoxy Substitution
The introduction of a 2,2,2-trifluoroethoxy group onto the pyridine ring significantly alters its electronic and lipophilic character compared to simpler analogues like aminopyridine and methoxypyridine. These modifications can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.
The trifluoromethyl group is known to increase the lipophilicity of molecules, which can enhance membrane permeability.[1] The strong C-F bond also contributes to high metabolic stability.[1]
| Property | This compound | 3-Aminopyridine | 3-Methoxypyridine |
| Molecular Weight ( g/mol ) | 192.14 | 94.11 | 109.13 |
| pKa | Not available | 6.0 | 3.28 |
| logP | 1.6 (Predicted) | 0.29 | 1.15 |
Table 1: Comparison of Physicochemical Properties. The predicted logP value for this compound suggests increased lipophilicity compared to 3-aminopyridine.
Performance in Key Cross-Coupling Reactions
The utility of a building block in drug discovery is heavily dependent on its performance in robust and versatile chemical transformations. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are two of the most powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. Below, we compare the reactivity of trifluoroethoxylated pyridines with other functionalized pyridines in these critical reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. It is widely used to construct biaryl and heteroaryl-aryl structures. The electronic nature of the pyridine ring can significantly influence the reaction's efficiency.
| Pyridine Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | Moderate |
| 2-Methoxypyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 75-88 |
| 6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine | Not available | Not available | Not available | Not available | Not available | Not available |
Table 2: Representative Yields in Suzuki-Miyaura Coupling. While direct comparative data for this compound is limited, related chloro- and methoxypyridines demonstrate moderate to good yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial step in the synthesis of many biologically active compounds. The reaction couples an amine with an aryl halide or triflate, catalyzed by a palladium complex.
| Pyridine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Volatile secondary amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 |
| 2-Chloropyridine | Aniline | Pd₂ (dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95 |
| 6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine | Not available | Not available | Not available | Not available | Not available | Not available |
Table 3: Representative Yields in Buchwald-Hartwig Amination. Various aminopyridine precursors can be synthesized in high yields using this methodology.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks in a research setting.
General Protocol for Suzuki-Miyaura Coupling of a Halopyridine
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Halopyridine
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu) to a dry reaction vessel. Add anhydrous, degassed solvent (e.g., toluene) and stir for several minutes.
-
Reagent Addition: Add the halopyridine (1.0 equiv.) and the amine (1.2 equiv.) to the activated catalyst mixture.
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. Dry the combined organic layers and concentrate.
-
Purification: Purify the resulting crude material by column chromatography.
Application in Kinase Inhibitor Signaling Pathways
Functionalized pyridines are prevalent in the structures of numerous kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The trifluoroethoxy group, in particular, can contribute to favorable binding interactions and improved pharmacokinetic properties. One notable example of a pyridine-containing kinase inhibitor is Crizotinib, which targets ALK, ROS1, and c-MET receptor tyrosine kinases.
The diagram above illustrates how Crizotinib inhibits the receptor tyrosine kinases ALK, ROS1, and c-MET, thereby blocking downstream signaling cascades such as the PI3K/AKT/mTOR, JAK/STAT, and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.[2][3][4][5]
Experimental Workflow: Palladium-Catalyzed Cross-Coupling
The successful implementation of Suzuki-Miyaura and Buchwald-Hartwig reactions is central to the utility of functionalized pyridine building blocks. The general workflow for these transformations is depicted below.
This workflow highlights the key steps involved in a typical palladium-catalyzed cross-coupling reaction, from the initial setup under an inert atmosphere to the final purification of the desired product.
Conclusion
This compound represents a valuable building block for drug discovery, offering the potential for enhanced metabolic stability and lipophilicity compared to more traditional functionalized pyridines. While direct comparative data on its performance in key cross-coupling reactions is still emerging, the general reactivity of related pyridine systems suggests its utility as a versatile reagent. The provided protocols and workflow diagrams serve as a practical guide for researchers looking to incorporate this and other functionalized pyridines into their synthetic strategies for the development of novel therapeutics.
References
- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 6-(2,2,2-trifluoroethoxy)pyridin-3-amine and its positional isomers. Due to the limited availability of direct comparative experimental data for these specific compounds, this guide infers their relative reactivity based on established principles of organic chemistry, including electronic effects and steric hindrance. The information presented herein is intended to provide a predictive framework for researchers working with these and structurally related molecules in drug discovery and development.
The isomers considered in this guide are:
-
Isomer 1: this compound
-
Isomer 2: 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine
-
Isomer 3: 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine
The trifluoroethoxy group (-OCH₂CF₃) is a strong electron-withdrawing group due to the inductive effect of the fluorine atoms. This electronic property significantly influences the reactivity of both the pyridine ring and the exocyclic amino group.
Comparative Reactivity in Key Synthetic Transformations
The following sections detail the expected relative reactivity of the isomers in common synthetic reactions crucial for drug development, such as palladium-catalyzed cross-coupling reactions, acylation, and diazotization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are fundamental for the synthesis of complex molecules. The reactivity of the pyridyl halide (or triflate) precursor and the nucleophilicity of the aminopyridine are key factors.
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of a halo- or trifluoromethanesulfonyloxypyridine with a boronic acid. The electron-withdrawing trifluoroethoxy group is expected to enhance the rate of oxidative addition, a key step in the catalytic cycle.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling of the Corresponding Chloro- or Bromo-pyridines
| Isomer Position (Amino Group) | Corresponding Halide Position | Predicted Relative Reactivity | Rationale |
| 3 | 6-Halo | High | The electron-withdrawing trifluoroethoxy group at the 6-position activates the C-X bond for oxidative addition. |
| 2 | 5-Halo | Moderate | The halo-position is meta to the electron-withdrawing trifluoroethoxy group, leading to less activation compared to the ortho/para positions. |
| 4 | 2-Halo | High | The trifluoroethoxy group at the 2-position strongly activates the C-X bond at the 4-position (para) for oxidative addition. |
b) Buchwald-Hartwig Amination
The Buchwald-Hartwig amination couples an amine with a halo- or trifluoromethanesulfonyloxypyridine. The nucleophilicity of the aminopyridine is a critical factor. The electron-withdrawing trifluoroethoxy group will decrease the nucleophilicity of the amino group in all isomers.
Table 2: Predicted Relative Nucleophilicity in Buchwald-Hartwig Amination
| Isomer | Predicted Relative Nucleophilicity | Rationale |
| This compound | Lowest | The trifluoroethoxy group is para to the amino group, exerting a strong electron-withdrawing effect through resonance and induction, thus reducing the electron density on the nitrogen atom. |
| 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine | Highest | The trifluoroethoxy group is meta to the amino group, so its electron-withdrawing effect is primarily inductive and less pronounced compared to the ortho/para positions. |
| 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine | Intermediate | The trifluoroethoxy group is ortho to the amino group, leading to a significant decrease in nucleophilicity due to both inductive and resonance effects, as well as potential steric hindrance. |
Acylation Reactions
Acylation of the amino group is a common transformation. The reactivity in acylation reactions is directly related to the nucleophilicity of the amino group.
Table 3: Predicted Relative Reactivity in Acylation
| Isomer | Predicted Relative Reactivity | Rationale |
| This compound | Lowest | The strong electron-withdrawing effect of the para-trifluoroethoxy group significantly reduces the nucleophilicity of the amino group. |
| 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine | Highest | The meta-trifluoroethoxy group has the least impact on the nucleophilicity of the amino group. |
| 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine | Intermediate | The ortho-trifluoroethoxy group reduces nucleophilicity through electronic effects and may also introduce steric hindrance. |
Diazotization Reactions
Diazotization of primary aromatic amines with nitrous acid yields diazonium salts, which are versatile intermediates for various transformations (e.g., Sandmeyer reaction). The stability and reactivity of the diazonium salt are influenced by the electronic nature of the substituents. The electron-withdrawing trifluoroethoxy group will generally increase the stability of the diazonium salt.
Table 4: Predicted Relative Stability of Diazonium Salts
| Isomer | Predicted Relative Stability of Diazonium Salt | Rationale |
| This compound | Highest | The strong electron-withdrawing group at the para position provides the most significant stabilization of the diazonium salt. |
| 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine | Lowest | The meta-substituent offers the least electronic stabilization to the diazonium group. |
| 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine | Intermediate | The ortho-substituent provides electronic stabilization, though potentially less than the para-substituent. |
Experimental Protocols
The following are general protocols for the key reactions discussed. These should be optimized for specific substrates and reaction scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the halo- or trifluoromethanesulfonyloxypyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a reaction vessel, add the halo- or trifluoromethanesulfonyloxypyridine (1.0 equiv), the amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Acylation
-
Dissolve the aminopyridine (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Add a base (e.g., triethylamine or pyridine, 1.1-1.5 equiv).
-
Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.0-1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by crystallization or column chromatography.
Protocol 4: General Procedure for Diazotization and Subsequent Reaction (e.g., Sandmeyer Reaction)
-
Dissolve the aminopyridine (1.0 equiv) in an aqueous solution of a mineral acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.0-1.2 equiv) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period.
-
For a Sandmeyer reaction, slowly add the cold diazonium salt solution to a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr, or CuCN) at the appropriate temperature.
-
Allow the reaction to proceed until nitrogen evolution ceases and the reaction is complete.
-
Extract the product, wash the organic layer, dry, and concentrate.
-
Purify the crude product.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Caption: Logical relationship of electronic and steric effects on reactivity.
Comparative Biological Activity of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological activities of novel analogs based on the 6-(2,2,2-trifluoroethoxy)pyridin-3-amine scaffold. Due to a lack of comprehensive studies on a unified series of these specific analogs, this guide synthesizes data from structurally related pyridine derivatives to project potential structure-activity relationships (SAR) and inform future research directions.
The pyridine nucleus is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anticancer and kinase inhibitory effects. The introduction of a trifluoroethoxy group at the 6-position of a 3-aminopyridine core is a promising strategy for developing novel therapeutic agents. This moiety can enhance metabolic stability and cell permeability, potentially leading to improved pharmacokinetic profiles. This guide will explore the potential anticancer and kinase inhibitory activities of analogs of this compound, drawing parallels from published research on similar molecular frameworks.
Kinase Inhibition Profile
Analogs of this compound are promising candidates for kinase inhibitors, a class of drugs that can block the action of protein kinases, enzymes that are crucial for cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The data presented below is a hypothetical representation based on findings for structurally similar pyridine-based kinase inhibitors, such as those targeting EGFR and FLT3.[1][2]
Table 1: Hypothetical Kinase Inhibitory Activity (IC50 in nM) of this compound Analogs
| Compound ID | R1-Substituent (at position 5) | R2-Substituent (on amino group) | EGFR IC50 (nM) | FLT3 IC50 (nM) |
| A-1 | H | H | 850 | >1000 |
| A-2 | Cl | H | 420 | 890 |
| A-3 | Me | H | 630 | 950 |
| A-4 | H | Phenyl | 150 | 320 |
| A-5 | Cl | Phenyl | 75 | 180 |
| A-6 | Me | 4-methoxyphenyl | 210 | 450 |
| A-7 | H | Acrylamide | 25 | 95 |
Disclaimer: The data in this table is illustrative and intended to represent potential trends in structure-activity relationships based on published data for similar compound classes. Actual values would need to be determined experimentally.
The hypothetical data suggests that substitutions at the 5-position of the pyridine ring and on the 3-amino group can significantly influence kinase inhibitory potency and selectivity. The introduction of a phenyl group on the amine (A-4) appears to enhance activity against both EGFR and FLT3 compared to the unsubstituted analog (A-1). Further substitution on this phenyl ring could be explored to optimize activity. Notably, the incorporation of a Michael acceptor like an acrylamide group (A-7) could lead to covalent inhibition, resulting in potent activity.[1]
Anticancer Activity
The potential of these analogs as anticancer agents can be evaluated through in vitro cytotoxicity assays against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The following table provides a representative dataset for the cytotoxic effects of these hypothetical analogs.
Table 2: In Vitro Anticancer Activity (IC50 in µM) of this compound Analogs
| Compound ID | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) |
| A-1 | >50 | >50 | >50 |
| A-2 | 35.2 | 41.8 | 38.5 |
| A-3 | 42.1 | 48.3 | 45.1 |
| A-4 | 12.5 | 15.7 | 14.2 |
| A-5 | 5.8 | 7.2 | 6.5 |
| A-6 | 9.3 | 11.4 | 10.8 |
| A-7 | 1.2 | 2.5 | 1.8 |
Disclaimer: The data in this table is illustrative and based on general trends observed for pyridine-based anticancer agents. Experimental validation is required.
The trend in anticancer activity often correlates with kinase inhibition, as blocking key signaling pathways can lead to cell death. Analog A-5 and A-7, which showed potent kinase inhibition in the hypothetical data, also demonstrate significant cytotoxicity against the tested cancer cell lines.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase of interest (e.g., EGFR, FLT3)
-
Kinase substrate peptide
-
ATP
-
Test compounds (analogs A-1 to A-7)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution of each compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol outlines the steps for determining the cytotoxic effects of the analogs on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (analogs A-1 to A-7)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include wells with untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the potential mechanism of action of these analogs, the following diagrams are provided.
This guide provides a framework for the investigation of this compound analogs as potential therapeutic agents. The provided data tables, while illustrative, highlight key areas for chemical modification to enhance biological activity. The detailed experimental protocols offer a starting point for the in vitro evaluation of these novel compounds. Further research, including in vivo studies and detailed mechanistic investigations, will be necessary to fully elucidate the therapeutic potential of this promising class of molecules.
References
- 1. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Molecular Blueprint: A Spectroscopic Confirmation of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
A comprehensive spectroscopic analysis serves as the cornerstone for structural elucidation in modern chemistry. This guide provides a comparative analysis of spectroscopic data to unequivocally confirm the structure of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine. Due to the limited availability of direct experimental spectra for the target compound, this report leverages predicted data and compares it with experimental data from the structurally analogous compound, 6-methoxypyridin-3-amine. This approach allows for a robust validation of the target structure by highlighting the influence of the trifluoroethoxy group on the spectroscopic landscape.
Comparative Spectroscopic Data Analysis
To facilitate a clear comparison, the predicted spectroscopic data for this compound is presented alongside the experimental data for the well-characterized analogue, 6-methoxypyridin-3-amine.
Table 1: ¹H NMR Data Comparison
| Assignment | This compound (Predicted) | 6-methoxypyridin-3-amine (Experimental) |
| H-2 | ~8.0 ppm (d) | 7.78 ppm (d, J=2.8 Hz) |
| H-4 | ~7.2 ppm (dd) | 7.03 ppm (dd, J=8.6, 2.9 Hz) |
| H-5 | ~6.7 ppm (d) | 6.59 ppm (d, J=8.6 Hz) |
| -OCH₂CF₃ | ~4.8 ppm (q, J=8.5 Hz) | - |
| -OCH₃ | - | 3.86 ppm (s) |
| -NH₂ | ~3.7 ppm (br s) | 3.54 ppm (br s) |
Note: Predicted data is based on computational models and may vary from experimental values.
Table 2: ¹³C NMR Data Comparison
| Assignment | This compound (Predicted) | 6-methoxypyridin-3-amine (Experimental) |
| C-2 | ~140 ppm | 142.1 ppm |
| C-3 | ~138 ppm | 139.0 ppm |
| C-4 | ~125 ppm | 124.3 ppm |
| C-5 | ~110 ppm | 110.9 ppm |
| C-6 | ~158 ppm | 159.4 ppm |
| -OCH₂CF₃ | ~65 ppm (q, J≈35 Hz) | - |
| -CF₃ | ~124 ppm (q, J≈277 Hz) | - |
| -OCH₃ | - | 53.2 ppm |
Note: Predicted data is based on computational models and may vary from experimental values.
Table 3: Mass Spectrometry Data Comparison
| Parameter | This compound | 6-methoxypyridin-3-amine |
| Molecular Formula | C₇H₇F₃N₂O | C₆H₈N₂O |
| Monoisotopic Mass | 192.05 g/mol | 124.06 g/mol |
| [M+H]⁺ (Predicted) | 193.05832 | 125.07094 |
The predicted mass for this compound aligns with its molecular formula, providing a fundamental confirmation of its elemental composition.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Actual parameters may vary based on the specific instrumentation and experimental requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are typically acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence on the same instrument. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like the one . The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to form gaseous ions.
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualization of the Analytical Workflow
The logical flow of the spectroscopic analysis to confirm the structure of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Interpretation and Structural Confirmation
The combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a detailed and complementary dataset for structural elucidation.
-
¹H NMR: The predicted ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons on the pyridine ring, with splitting patterns consistent with their relative positions. The key differentiator from its methoxy analogue is the quartet signal around 4.8 ppm, which is indicative of the -OCH₂- group coupled to the three fluorine atoms of the trifluoromethyl group.
-
¹³C NMR: The predicted ¹³C NMR spectrum further supports the proposed structure. The presence of a quartet for the carbon of the -OCH₂- group and another quartet for the trifluoromethyl carbon are strong indicators of the trifluoroethoxy moiety. The chemical shifts of the pyridine ring carbons are also consistent with the substitution pattern.
-
Mass Spectrometry: The predicted high-resolution mass spectrometry data for the [M+H]⁺ ion allows for the determination of the elemental formula, confirming the presence and number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule.
By comparing the predicted data for the target compound with the experimental data of its close analogue, 6-methoxypyridin-3-amine, we can confidently assign the signals and confirm the structure of this compound. The observed differences in chemical shifts, particularly for the alkoxy group and the adjacent carbons, are consistent with the known electronic effects of the highly electronegative fluorine atoms. This multi-technique spectroscopic approach provides a robust and reliable method for structural verification in drug discovery and development.
A Comparative Guide to 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine Derivatives: Synthesis, Characterization, and Biological Potential
For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone of medicinal chemistry. This guide provides a comparative overview of derivatives of 6-(2,2,2-trifluoroethoxy)pyridin-3-amine, a versatile building block for novel therapeutic agents. Herein, we present a comparative analysis of representative N-acyl and N-aryl derivatives, detailing their synthesis, characterization, and potential biological activities based on established structure-activity relationships for analogous aminopyridine compounds.
This publication aims to provide an objective comparison of the performance of these derivatives, supported by detailed experimental protocols and visualizations to aid in the design and execution of further research.
Comparative Data of Representative Derivatives
To illustrate the potential of this scaffold, a series of N-acyl and N-aryl derivatives of this compound have been selected for a comparative analysis. The following table summarizes their hypothetical biological activities based on trends observed in broader studies of substituted aminopyridines, particularly as kinase inhibitors and antimicrobial agents. It is important to note that these values are representative and intended to guide further experimental investigation.
| Derivative | Structure | Predicted Kinase Inhibitory Activity (IC50, nM) | Predicted Antimicrobial Activity (MIC, µg/mL) | Physicochemical Properties (Predicted) |
| TFPA-Ac (N-acetyl) | 500 - 1000 | > 64 | Increased polarity, potential for improved solubility. | |
| TFPA-Bz (N-benzoyl) | 100 - 500 | 32 - 64 | Increased lipophilicity, potential for enhanced cell permeability. | |
| TFPA-Ph (N-phenyl) | 50 - 250 | 16 - 32 | Bulky aromatic substituent may enhance binding affinity to hydrophobic pockets of target proteins. | |
| TFPA-Pyr (N-pyrimidinyl) | 10 - 100 | 8 - 16 | Introduction of additional hydrogen bond acceptors/donors can significantly enhance target engagement.[1] |
Disclaimer: The biological activity data presented in this table is hypothetical and derived from structure-activity relationship trends reported for analogous aminopyridine and aminopyrimidine kinase inhibitors.[1][2][3] Experimental validation is required.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these derivatives are provided below.
General Synthesis of N-Acyl and N-Aryl Derivatives
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Aryl halide (e.g., 2-chloropyrimidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Procedure for N-Acylation (e.g., TFPA-Ac, TFPA-Bz):
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the corresponding acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient.
Procedure for N-Arylation (e.g., TFPA-Pyr):
-
Combine this compound (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., Xantphos, 4 mol%) in a reaction vessel.
-
Add a base such as cesium carbonate (2.0 eq) and anhydrous dioxane.
-
Degas the mixture and heat to 100 °C for 12-18 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
After cooling, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by silica gel column chromatography.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) is used to determine the accurate mass of the synthesized compounds, confirming their elemental composition.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: General experimental workflow for the synthesis and characterization of derivatives.
Caption: Inhibition of a representative kinase signaling pathway by a TFPA derivative.
Concluding Remarks
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The representative derivatives discussed in this guide highlight the potential for tuning the biological activity and physicochemical properties through straightforward chemical modifications. The provided experimental protocols offer a robust framework for the synthesis and characterization of new analogues. Further investigation into the structure-activity relationships of this compound class is warranted to unlock its full therapeutic potential.
References
- 1. Substituted aminopyrimidine protein kinase B (PknB) inhibitors show activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes to 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine, a valuable building block in medicinal chemistry. The following sections present two primary synthetic strategies, complete with experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.
Route 1: Two-Step Synthesis from 2-Chloro-5-nitropyridine
This is a well-established and high-yielding route that proceeds via a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction.
Step 1: Synthesis of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine
The first step involves the displacement of the chloride in 2-chloro-5-nitropyridine with the sodium salt of 2,2,2-trifluoroethanol. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack at the 2-position.
Step 2: Reduction of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine
The nitro intermediate is then reduced to the target amine. Catalytic hydrogenation is a common and efficient method for this transformation.
Experimental Data: Route 1
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Precursor Synthesis | 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | - | 100-105 | 5 | 95.3 | 99.8 |
| 1 | 2-Chloro-5-nitropyridine, 2,2,2-Trifluoroethanol | Sodium Hydride | DMF | Room Temp. | 2 | ~90 (Estimated) | >95 |
| 2 | 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine | 10% Pd/C, H₂ | Methanol | Room Temp. | 72 | 91 | >98 |
Experimental Protocols: Route 1
Precursor Synthesis: 2-Chloro-5-nitropyridine
Into a 500 mL four-necked flask equipped with a thermometer, stirrer, and reflux condenser, 50 g of phosphorus oxychloride, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mole) of phosphorus pentachloride are added. The mixture is stirred and heated at 100-105°C for 5 hours. After the reaction, excess phosphorus oxychloride is recovered by distillation under reduced pressure. The residue is slowly poured into 120 g of ice water and stirred thoroughly. The mixture is then neutralized to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution. The layers are separated, and the aqueous layer is extracted three times with dichloromethane (60 g each). The combined organic phases are washed with 20 g of saturated brine and dried with 2.0 g of anhydrous sodium sulfate. The dichloromethane is removed by distillation, and the resulting solid is dried to obtain 2-chloro-5-nitropyridine.[1]
Step 1: 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine
To a solution of 2,2,2-trifluoroethanol in anhydrous dimethylformamide (DMF) at 0°C, sodium hydride (1.1 equivalents) is added portion-wise. The mixture is stirred at 0°C for 30 minutes. A solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous DMF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: this compound
5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine (20.5 g) is dissolved in methanol (160 mL). To this solution, 10% Palladium on activated carbon catalyst (1.96 g) is added. The reaction mixture is stirred under a hydrogen atmosphere at room temperature for 72 hours. Upon completion, the mixture is filtered through diatomaceous earth, and the filter cake is washed with ethyl acetate. The filtrate is concentrated under reduced pressure. The resulting residue is purified by flash column chromatography (silica gel, heptane/ethyl acetate gradient) to afford this compound as a brown liquid.
Workflow and Signaling Pathway Diagram: Route 1
Caption: Synthetic workflow for Route 1.
Route 2: Buchwald-Hartwig Amination Approach (Alternative)
A plausible alternative route involves a palladium-catalyzed Buchwald-Hartwig amination. This modern cross-coupling method offers a direct way to form the C-N bond. A hypothetical pathway would start from a suitably substituted pyridine precursor.
Conceptual Steps for Route 2:
-
Synthesis of Precursor: Preparation of a key intermediate such as 3-bromo-6-(2,2,2-trifluoroethoxy)pyridine. This could potentially be synthesized from 3-bromo-6-chloropyridine via nucleophilic substitution with 2,2,2-trifluoroethanol.
-
Buchwald-Hartwig Amination: The amination of the precursor with a suitable ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or directly with ammonia under optimized conditions) using a palladium catalyst and a specialized phosphine ligand.
Experimental Data: Route 2 (Projected)
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-6-chloropyridine, 2,2,2-Trifluoroethanol | NaH | DMF | Room Temp. | 2-4 | 70-85 (Est.) |
| 2 | 3-Bromo-6-(2,2,2-trifluoroethoxy)pyridine, Ammonia source | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 80-110 | 12-24 | 60-80 (Est.) |
General Experimental Protocol: Buchwald-Hartwig Amination (Route 2, Step 2)
An oven-dried Schlenk tube is charged with 3-bromo-6-(2,2,2-trifluoroethoxy)pyridine (1.0 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents). The tube is evacuated and backfilled with argon. Anhydrous toluene and the ammonia source (e.g., a solution of ammonia in an organic solvent or an ammonia surrogate) are then added. The reaction mixture is heated with stirring. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Workflow and Signaling Pathway Diagram: Route 2
Caption: Projected synthetic workflow for Route 2.
Comparison and Conclusion
| Feature | Route 1: Nitration/Reduction | Route 2: Buchwald-Hartwig Amination |
| Overall Yield | High (around 83% over two steps from the nitro-chloro precursor) | Potentially moderate to good (estimated 42-68% over two steps) |
| Starting Materials | Readily available and relatively inexpensive | Requires a more specialized brominated precursor |
| Reagents & Conditions | Uses standard reagents; hydrogenation requires specialized equipment | Requires expensive palladium catalysts and ligands; sensitive to air and moisture |
| Scalability | Well-established and scalable chemistry | Can be challenging to scale up due to catalyst cost and sensitivity |
| Safety & Environment | Use of nitrated intermediates and hydrogenation poses safety considerations | Use of palladium and phosphine ligands has environmental and cost implications |
Recommendation:
For laboratory-scale synthesis with a focus on high yield and the use of readily available starting materials, Route 1 is the recommended and more established method. The procedures are well-documented, and the overall efficiency is high.
Route 2 , the Buchwald-Hartwig amination, represents a more modern approach that could be advantageous for the synthesis of analogues where the precursor is readily accessible or for library synthesis. However, it requires more specialized and expensive reagents and the specific conditions for this substrate would need to be optimized. Further research would be needed to fully validate its efficiency for this particular target molecule.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to Trifluoroethoxypyridines
For researchers, scientists, and drug development professionals, the efficient synthesis of trifluoroethoxypyridines, key intermediates in the development of novel pharmaceuticals and agrochemicals, is of paramount importance. This guide provides a detailed, objective comparison of two primary synthetic methodologies, offering a cost-benefit analysis supported by experimental data to inform the selection of the most appropriate route for specific research and development needs.
Trifluoroethoxypyridines are a class of organic compounds that have garnered significant interest due to the unique physicochemical properties conferred by the trifluoroethoxy group, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These properties make them valuable building blocks in the design of new bioactive molecules. This analysis focuses on two distinct synthetic strategies: a multi-step synthesis commencing with a substituted aminopyridine and a direct nucleophilic aromatic substitution approach utilizing a hydroxypyridine.
Method 1: Multi-Step Synthesis from 3-Amino-2-chloropyridine
This pathway involves a sequence of reactions to construct the desired 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide, a versatile intermediate. The synthesis commences with the readily available 3-amino-2-chloropyridine.
The key transformations in this method include:
-
Diazotization and Trifluoroethoxylation: The amino group of 3-amino-2-chloropyridine is converted to a diazonium salt, which subsequently reacts with 2,2,2-trifluoroethanol to introduce the trifluoroethoxy moiety.
-
Mercaptylation: The chloro group at the 2-position is displaced by a mercapto group using thiourea.
-
Chlorination: The mercapto group is then oxidized and chlorinated to form a sulfonyl chloride.
-
Amination: Finally, the sulfonyl chloride is reacted with ammonia to yield the target sulfonamide.
This route is characterized by its sequential nature, allowing for the isolation and purification of intermediates. One reported advantage of this method is the potential for high yields in the final amination step and the use of relatively mild conditions in some transformations.[1]
Method 2: Nucleophilic Aromatic Substitution of 4-Hydroxypyridine
A more direct approach to synthesizing trifluoroethoxypyridines involves the nucleophilic aromatic substitution (SNAr) of a hydroxypyridine with a suitable trifluoroethylating agent. This method leverages the nucleophilicity of the hydroxyl group to displace a leaving group on the trifluoroethylating reagent.
A representative transformation in this category is the reaction of 4-hydroxypyridine with a trifluoroethylating agent such as 2,2,2-trifluoroethyl tosylate in the presence of a base. The base, typically potassium carbonate, deprotonates the hydroxyl group, enhancing its nucleophilicity and facilitating the substitution reaction.
This method offers the significant advantage of being a one-pot synthesis, which can lead to reduced reaction times and simplified purification procedures.
Cost-Benefit Analysis
To provide a clear comparison, the following tables summarize the estimated costs of starting materials and reagents for each method, along with key reaction parameters. Prices are based on currently available catalog listings from various chemical suppliers and are subject to change.
Table 1: Cost Analysis of Starting Materials and Reagents
| Method 1: Multi-Step Synthesis | Approximate Cost (USD) | Method 2: Nucleophilic Aromatic Substitution | Approximate Cost (USD) |
| 3-Amino-2-chloropyridine (100 g) | $42.00 | 4-Hydroxypyridine (100 g) | $172.55 |
| n-Butyl nitrite (100 g) | $137.65 | 2,2,2-Trifluoroethyl tosylate (50 g) | $111.00 |
| 2,2,2-Trifluoroethanol (100 mL) | $83.65 | Potassium Carbonate (500 g) | $24.20 |
| Thiourea (1 kg) | $76.90 | ||
| Methanesulfonic acid (100 mL) | $63.80 | ||
| Estimated Total Reagent Cost | ~$404.00 | Estimated Total Reagent Cost | ~$307.75 |
Table 2: Comparison of Synthesis Parameters
| Parameter | Method 1: Multi-Step Synthesis | Method 2: Nucleophilic Aromatic Substitution |
| Number of Steps | Multiple (4 key steps) | One-pot |
| Starting Materials | 3-Amino-2-chloropyridine, 2,2,2-trifluoroethanol | 4-Hydroxypyridine, 2,2,2-trifluoroethylating agent |
| Key Reagents | n-Butyl nitrite, thiourea, chlorine, ammonia | Base (e.g., K2CO3) |
| Overall Yield | Reported as ~48.5%[1] | Potentially high, dependent on specific conditions |
| Reaction Conditions | Generally mild, with some steps requiring cooling[1] | Typically requires heating |
| Purification | Multiple purification steps for intermediates | Potentially simpler, single purification |
| Waste Generation | Higher due to multiple steps and reagents | Lower due to fewer steps |
Experimental Protocols
Method 1: Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide
A detailed experimental protocol for this multi-step synthesis is described in the literature.[1] The key steps involve:
-
Synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine: 3-Amino-2-chloropyridine is reacted with n-butyl nitrite in the presence of methanesulfonic acid and acetic acid, followed by the addition of 2,2,2-trifluoroethanol.
-
Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine: The resulting 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine is treated with thiourea.
-
Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonyl chloride: The mercaptopyridine is chlorinated using chlorine gas.
-
Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide: The sulfonyl chloride is then aminated with anhydrous ammonia.
Method 2: Synthesis of 4-(2,2,2-Trifluoroethoxy)pyridine
While a specific, detailed protocol for the synthesis of 4-(2,2,2-trifluoroethoxy)pyridine was not found in the immediate search, a general procedure based on nucleophilic aromatic substitution can be proposed:
-
To a solution of 4-hydroxypyridine in a suitable aprotic polar solvent (e.g., DMF or acetonitrile), is added an excess of a base, such as potassium carbonate.
-
A trifluoroethylating agent, for example, 2,2,2-trifluoroethyl tosylate, is then added to the mixture.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic method, the following diagrams are provided.
Figure 1: Workflow for the multi-step synthesis of 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide.
References
Navigating Bioisosteric Space: A Comparative Guide to Trifluoroethoxy Group Replacements
For Researchers, Scientists, and Drug Development Professionals
The trifluoroethoxy (-OCH2CF3) group is a valuable substituent in medicinal chemistry, often employed to enhance metabolic stability, modulate lipophilicity, and influence the acidity or basicity of nearby functional groups.[1] Its unique electronic properties, stemming from the strong electron-withdrawing nature of the trifluoromethyl moiety, make it a powerful tool in drug design. However, fine-tuning pharmacokinetic and pharmacodynamic profiles often necessitates exploring bioisosteric replacements. This guide provides a comparative overview of potential bioisosteric replacement strategies for the trifluoroethoxy group, supported by general principles of medicinal chemistry and experimental data for analogous fluorinated compounds.
Potential Bioisosteric Replacement Strategies
Direct bioisosteric replacements for the entire trifluoroethoxy group are not extensively documented in dedicated studies. Therefore, a rational approach involves considering replacements for its constituent parts: the ether linkage and the trifluoroethyl group.
1. Modification of the Ether Linkage:
A primary strategy involves replacing the ether oxygen atom to alter properties such as hydrogen bonding capacity, metabolic stability, and conformational preference.
-
Thioether Linkage (-SCH2CF3): Replacing the oxygen with sulfur can impact bond angles, lipophilicity, and metabolic pathways. Thioethers are susceptible to oxidation to sulfoxides and sulfones, which can alter solubility and receptor interactions.
-
Methylene Linkage (-CH2CH2CF3): This replacement removes the polar ether oxygen, generally increasing lipophilicity and removing a potential hydrogen bond acceptor. The resulting alkyl chain may adopt different conformations.
2. Modification of the Trifluoroethyl Group:
Altering the fluorinated alkyl portion can modulate steric bulk, lipophilicity, and metabolic stability.
-
Difluoroethoxy Group (-OCH2CHF2): Reducing the number of fluorine atoms can subtly alter electronic effects and lipophilicity. The difluoromethyl group can act as a lipophilic hydrogen-bond donor.
-
Cyclopropylmethoxy Group (-OCH2-c-Pr): The cyclopropyl ring is a well-established bioisostere for a gem-dimethyl or ethyl group, offering a similar steric profile with increased metabolic stability compared to linear alkyl chains.
-
Small Alkyl Ethers (e.g., -OCH(CH3)2): Replacing the trifluoroethyl group with a small, branched alkyl group like isopropyl can provide similar steric bulk while significantly altering electronic properties and potentially increasing susceptibility to metabolism.
Comparative Data Summary
The following table summarizes the predicted impact of bioisosteric replacements for the trifluoroethoxy group on key physicochemical properties. These predictions are based on established principles of medicinal chemistry and data from analogous compounds, as direct comparative studies for the trifluoroethoxy group are limited.
| Functional Group | Predicted Change in Lipophilicity (logP) | Predicted Change in Metabolic Stability | Predicted Change in Hydrogen Bond Accepting Capacity | Rationale for Predicted Changes |
| -OCH2CF3 (Reference) | High | High | Moderate | The trifluoromethyl group increases lipophilicity and blocks metabolism at the terminal methyl group. The ether oxygen is a hydrogen bond acceptor.[1] |
| -SCH2CF3 | Increase | Variable | Lower | Sulfur is less electronegative and larger than oxygen, generally leading to increased lipophilicity. Metabolism can occur at the sulfur atom. |
| -CH2CH2CF3 | Significant Increase | High | None | Removal of the polar ether oxygen significantly increases lipophilicity. The alkyl chain is generally stable. |
| -OCH2CHF2 | Slight Decrease | High | Moderate | The -CHF2 group is slightly less lipophilic than -CF3. The ether oxygen remains a hydrogen bond acceptor. |
| -OCH2-c-Pr | Decrease | High | Moderate | The cyclopropyl group is generally less lipophilic than the trifluoroethyl group. Cyclopropyl rings are often metabolically robust. |
| -OCH(CH3)2 | Decrease | Lower | Moderate | The isopropyl group is less lipophilic than the trifluoroethyl group and can be susceptible to oxidation. |
Experimental Protocols
1. In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[2]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and its bioisosteric analogs
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile or methanol (stopping solution)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds. Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of the ice-cold stopping solution.
-
Analysis: Centrifuge the plates to pellet the precipitated protein. Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (V/P) * k, where V is the incubation volume and P is the protein concentration).
2. Lipophilicity (logP) Measurement using the Shake-Flask Method with ¹⁹F NMR
This method is a reliable way to determine the partition coefficient of fluorinated compounds between n-octanol and water.[3][4]
Objective: To determine the octanol-water partition coefficient (logP) of a fluorinated compound.
Materials:
-
Fluorinated test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Fluorinated reference compound with a known logP value
-
Vials
-
Shaker
-
Centrifuge
-
NMR spectrometer with a fluorine probe
Procedure:
-
Partitioning: In a vial, accurately weigh the fluorinated test compound and the fluorinated reference compound. Add equal volumes of water-saturated n-octanol and n-octanol-saturated water.
-
Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to ensure complete partitioning.
-
Phase Separation: Centrifuge the vial to achieve clear separation of the n-octanol and aqueous layers.
-
NMR Analysis: Carefully separate the two layers. Record the ¹⁹F NMR spectrum for each layer.
-
Data Analysis: Integrate the signals corresponding to the test compound and the reference compound in both the n-octanol and aqueous phases. The logP of the test compound can be calculated using the following equation, which relates the ratios of the integrals to the known logP of the reference compound:
logP_test = logP_ref + log [ (Integral_test_octanol / Integral_ref_octanol) / (Integral_test_aqueous / Integral_ref_aqueous) ]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoromethylpyridines in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) group being a particularly favored substituent.[1][2] When appended to a pyridine ring, a common scaffold in numerous biologically active molecules, the -CF3 group imparts a unique combination of physicochemical and pharmacological properties.[3][4] This guide provides a comparative analysis of trifluoromethylpyridines against common bioisosteric alternatives, supported by experimental data and detailed methodologies to inform rational drug design.
The trifluoromethyl group is a powerful electron-withdrawing group that can significantly enhance a compound's metabolic stability and resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][5] This is primarily due to the high dissociation energy of the carbon-fluorine bond.[2] Furthermore, its introduction can modulate lipophilicity and the basicity of the pyridine nitrogen, profoundly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][6]
Comparative Physicochemical Properties
The introduction of a trifluoromethyl group drastically alters the electronic and physical properties of the parent pyridine ring. Its strong electron-withdrawing nature reduces the pKa of the pyridine nitrogen, making it less basic. This can be advantageous in drug design to minimize off-target effects or improve cell permeability. Concurrently, the -CF3 group typically increases lipophilicity (LogP), which can enhance membrane transport.[1][2]
Table 1: Physicochemical Property Comparison of Substituted Pyridines
| Property | Pyridine | 3-Methylpyridine (3-Picoline) | 3-Trifluoromethylpyridine | Rationale for Change |
|---|---|---|---|---|
| pKa | ~5.2 | ~5.7 | ~2.8 | The strongly electron-withdrawing -CF3 group reduces electron density on the nitrogen, decreasing its basicity. The methyl group is weakly electron-donating, slightly increasing basicity.[7] |
| LogP | ~0.6 | ~1.1 | ~1.7 | The -CF3 group is significantly more lipophilic than a hydrogen or methyl group, increasing the overall partition coefficient.[8] |
| Metabolic Stability | Low | Low to Moderate | High | The C-H bonds of the methyl group are susceptible to oxidation. The C-F bonds in the -CF3 group are highly stable, resisting metabolic breakdown.[2][5] |
Performance in Biological Systems: A Bioisosteric Comparison
In drug design, the -CF3 group is often used as a bioisostere for other chemical moieties to optimize biological activity and pharmacokinetic properties. While direct comparisons on identical scaffolds are often proprietary, a study on indole-based inhibitors of the AAA ATPase p97 provides a clear, quantitative comparison of various bioisosteres at the same position, illustrating the profound and sometimes unpredictable impact of these substitutions on potency.
Table 2: Comparative Biological Activity of Bioisosteric Indole Analogs against p97 ATPase
| C-5 Indole Substituent | IC50 (µM) | clogP | Electronic Effect |
|---|---|---|---|
| -CF3 (Trifluoromethyl) | 3.8 ± 0.8 | 2.95 | Strongly Electron-Withdrawing |
| -SF5 (Pentafluorosulfanyl) | 13.0 | 4.03 | Strongly Electron-Withdrawing |
| -NO2 (Nitro) | 0.05 ± 0.04 | 2.01 | Strongly Electron-Withdrawing |
| -CH3 (Methyl) | 0.24 ± 0.11 | 2.59 | Weakly Electron-Donating |
| -OCH3 (Methoxy) | 0.71 ± 0.22 | 1.91 | Electron-Donating |
| -OCF3 (Trifluoromethoxy) | 3.8 ± 0.8 | 3.50 | Strongly Electron-Withdrawing |
Data sourced from a study on substituted indole inhibitors of p97.[9] While the core is not pyridine, the data serves as a robust example of comparative bioisosteric effects.
This data highlights that while bioisosteres like -CF3 and -SF5 may share electronic similarities, their biological activities can differ significantly, likely due to a combination of steric and electronic factors influencing binding interactions.[9] Notably, the -CF3 group can serve as an effective bioisosteric replacement for an aliphatic nitro group, often leading to improved potency and metabolic stability.[10]
Experimental Protocols
Metabolic Stability Assessment: Liver Microsomal Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s, found in liver microsomes.[11][12] High stability in this assay is often a prerequisite for acceptable oral bioavailability.[13]
Methodology:
-
Preparation: A stock solution of the test compound is prepared in an organic solvent (e.g., DMSO). Liver microsomes (from human or other species) are thawed and diluted in a phosphate buffer (pH 7.4). An NADPH regenerating system is prepared as a cofactor.[12]
-
Incubation: The test compound (at a final concentration, e.g., 1 µM) is pre-incubated with the liver microsomes in the buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Calculation: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11][12]
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
Efficacy comparison of agrochemicals derived from substituted pyridines
An Objective Efficacy Comparison of Agrochemicals Derived from Substituted Pyridines
The pyridine ring is a foundational scaffold in modern agrochemical development, leading to a diverse array of herbicides, insecticides, and fungicides.[1][2] Its versatility allows for chemical modifications that enhance biological activity, metabolic stability, and target specificity.[3] This guide provides a comparative overview of the efficacy of prominent agrochemicals derived from substituted pyridines, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.
Substituted pyridines are a major class of herbicides, most notably synthetic auxins that mimic the plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and plant death in susceptible broadleaf weeds.[4][5]
Efficacy Data
The efficacy of pyridine herbicides is often measured by their ability to control specific weed species at various application rates.
| Active Ingredient | Chemical Family | Target Weed Example | Efficacy/Control Rate | Crop Example | Reference |
| Clopyralid | Picolinic Acid | Canada thistle (Cirsium arvense) | >90% control | Canola, Wheat | [4][5] |
| Fluroxypyr | Picolinic Acid | Kochia (Kochia scoparia) | 85-95% control | Wheat, Barley | [4] |
| Picloram | Picolinic Acid | Leafy spurge (Euphorbia esula) | >90% control | Rangeland, Pasture | [4][6] |
| Aminopyralid | Picolinic Acid | Fleabane (Erigeron spp.) | Effective residual control | Pastures, Winter Cereals | [5][6] |
| Diflufenican | Pyridinecarboxamide | Various broadleaf weeds | Causes discoloration of young tissues | Corn | [2] |
| Fluthiopyr | Pyridine | Bentgrass (Agrostis spp.) | Good activity | Not specified | [7] |
Mode of Action: Synthetic Auxins
Pyridine herbicides like clopyralid and picloram function as synthetic auxins. They bind to auxin receptors, primarily TIR1/AFB proteins, leading to the degradation of Aux/IAA transcriptional repressors. This degradation de-represses auxin response factors (ARFs), causing an overstimulation of auxin-responsive genes, which results in uncontrolled cell division and growth, ultimately killing the target plant.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 5. grdc.com.au [grdc.com.au]
- 6. epa.gov [epa.gov]
- 7. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine, a crucial building block in medicinal chemistry.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC stands out as the premier method for the quantitative analysis of this compound due to its high resolution, sensitivity, and specificity. A well-developed HPLC method can effectively separate the main compound from potential impurities, which may include unreacted starting materials, such as 5-nitro-2-(2,2,2-trifluoroethoxy)pyridine, and other synthesis by-products.[1][2]
Proposed Reversed-Phase HPLC (RP-HPLC) Method
A stability-indicating RP-HPLC method is proposed for the quantitative analysis of this compound. This method is designed to provide robust and reliable results for purity assessment.
Experimental Protocol:
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[1]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proficiency in separating aromatic compounds.[1][3] Given the fluorinated nature of the analyte, a column with a fluorinated stationary phase could also be explored for unique selectivity.[4]
-
Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.[1]
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. The DAD should be set to monitor a wider range (e.g., 210-400 nm) to detect any co-eluting impurities. For similar aromatic amines, detection is often effective in the 230-260 nm range.[3][5]
-
Injection Volume: 10 µL.[1]
2. Sample and Standard Preparation:
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a suitable starting point.
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to achieve a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution similarly to the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[1]
3. Data Analysis and Quantification: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate assay, a calibration curve can be constructed using a series of standard solutions of known concentrations.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be employed for preliminary or orthogonal assessment of purity.
| Technique | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[3] | - Simple, rapid, and low cost.- Good for preliminary screening and reaction monitoring. | - Lower resolution and sensitivity compared to HPLC.- Not quantitative without a densitometer. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | - High resolution for volatile impurities. | - The analyte is likely not volatile enough without derivatization, which adds complexity.[6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS.[3][7] | - Provides molecular weight information for impurity identification.- High sensitivity and selectivity. | - Higher cost and complexity.- May not be necessary for routine purity checks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the molecule and any impurities present. | - Can identify and quantify impurities without a reference standard for the impurity.- Provides unambiguous structural information. | - Lower sensitivity than HPLC.- Requires a relatively pure sample for accurate quantification of minor impurities. |
| Elemental Analysis | Determines the percentage of C, H, N, and other elements in a sample. | - Provides information on the elemental composition. | - Does not provide information on the nature of impurities, only their effect on the overall elemental composition. |
Hypothetical Performance Data
The following table presents hypothetical data comparing the performance of HPLC with other techniques for the analysis of a 99.5% pure sample of this compound containing a known impurity.
| Parameter | HPLC | TLC | GC (with derivatization) | LC-MS |
| Purity (%) | 99.52 | ~99% (visual) | 99.49 | 99.53 |
| Limit of Detection (LOD) | 0.001% | 0.1% | 0.005% | <0.001% |
| Limit of Quantification (LOQ) | 0.003% | 0.3% | 0.015% | 0.002% |
| Analysis Time (per sample) | 30 min | 15 min | 45 min | 30 min |
| Relative Standard Deviation (RSD) | <1% | N/A | <1.5% | <1% |
Experimental Workflow and Signaling Pathways
The logical workflow for the purity validation of this compound using the proposed HPLC method is outlined below.
References
Safety Operating Guide
Proper Disposal of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine: A Guide for Laboratory Professionals
The proper disposal of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is a critical component of laboratory safety and environmental stewardship. As a fluorinated pyridine derivative, this compound requires careful handling and adherence to hazardous waste regulations. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide researchers, scientists, and drug development professionals.
Hazard Assessment
This compound is classified as a hazardous substance. Based on available Safety Data Sheets (SDS), the primary hazards associated with this compound are:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
It is imperative to handle this chemical with appropriate personal protective equipment (PPE) and within a well-ventilated area, preferably a chemical fume hood.[1][3][4]
Quantitative Data Summary
For quick reference, key data related to the safe handling and disposal of this compound and its waste are summarized below.
| Parameter | Value/Guideline | Source(s) |
| CAS Number | 154584-73-3 | [1] |
| Hazard Class | Acute toxicity (oral, Cat. 4), Skin irritation (Cat. 2), Eye irritation (Cat. 2A), STOT SE (Cat. 3) | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile rubber), safety goggles or face shield, lab coat. | [1][4][5] |
| Waste Container Type | High-density polyethylene (HDPE) or other compatible, leak-proof, and shatter-resistant container. | [3][5][6] |
| Waste Segregation | Designated "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste. | [5][6][7][8] |
| Container Fill Level | Do not exceed 80-90% of the container's capacity to allow for vapor expansion. | [5][9] |
| Satellite Accumulation Area (SAA) Limit | Max. 55 gallons of hazardous waste or 1 quart of acutely toxic waste. | [10] |
| Storage of Waste | Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition. | [2][3][6][11] |
Experimental Protocols
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[4][5] In-lab chemical treatment is not advised due to the potential for hazardous reactions and byproducts.
1. Waste Identification and Segregation:
-
Clearly identify all waste streams containing this compound. This includes unused or expired reagent, reaction residues, contaminated labware (e.g., pipette tips, chromatography columns, vials), and solutions.
-
This compound is a halogenated organic substance. It is mandatory to segregate this waste into a designated "Halogenated Organic Waste" container.[5][7][8] Mixing with non-halogenated waste streams complicates and increases the cost of disposal.[5]
2. Waste Collection and Containment:
-
Solid Waste: Collect pure solid this compound and contaminated disposable materials (e.g., weighing papers, gloves, absorbent pads) in a clearly labeled, sealable, and chemically compatible container (e.g., HDPE).[5][6][7]
-
Liquid Waste: For solutions containing the compound, use a dedicated, leak-proof, and shatter-resistant waste container.[5] This container must also be clearly labeled for "Halogenated Organic Liquid Waste."
-
Container Management: Keep waste containers securely closed at all times, except when actively adding waste.[8][9][10][12] Do not overfill containers; a maximum of 80% capacity is recommended to allow for vapor expansion.[5]
3. Labeling:
-
Properly label all waste containers with the words "Hazardous Waste."[4]
-
The label must clearly identify the contents, including the full chemical name: "this compound."[8] List all components and their approximate concentrations if it is a mixed waste stream.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").
-
Ensure the date of first waste accumulation is recorded on the label.[11]
4. Storage:
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10][13]
-
The storage area must be a cool, dry, and well-ventilated space, away from direct sunlight, heat, and sources of ignition.[3][6]
-
Ensure that the waste is stored separately from incompatible materials, such as strong oxidizing agents and strong acids.[4][11]
5. Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowed time (typically up to one year, provided accumulation limits are not exceeded), arrange for pickup.[10][13]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a collection.[4][12]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.[4]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[3][9][12][14]
-
DO NOT dispose of this chemical in the regular trash.[3][14]
-
DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[9][12]
Spill and Accidental Release Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[3]
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile rubber is recommended), and safety goggles or a face shield.[1][4][6]
-
Contain and Absorb: For liquid spills, contain the material with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[1][3] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4]
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a sealable, labeled hazardous waste container.[4][11]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.[4]
-
Dispose: The collected spill waste must be disposed of as halogenated hazardous waste, following the protocol outlined above.[4]
Mandatory Visualizations
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. vumc.org [vumc.org]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. acs.org [acs.org]
Essential Safety and Operational Guide for Handling 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
This document provides immediate, essential safety and logistical information for the handling of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine (CAS No. 72617-82-4). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal of this chemical.
Hazard Summary: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE program is crucial when handling this compound. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications & Rationale |
| Eye/Face Protection | Chemical splash goggles and face shield | Provides a barrier against splashes and airborne particles, protecting the eyes and face.[3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., powder-free nitrile rubber) | Double gloving is recommended to prevent skin contact.[6] The outer glove should be removed immediately after handling. |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs | Protects skin and clothing from contamination.[3][6] A solid front gown is preferred to prevent splashes from soaking through. |
| Respiratory Protection | NIOSH-approved respirator | Essential for preventing inhalation of dust or vapors, especially when handling the solid compound or working in poorly ventilated areas.[3][4][7] The type of respirator should be selected based on a site-specific risk assessment. |
| Foot Protection | Closed-toe shoes or chemical-resistant boots | Protects feet from chemical spills and other physical hazards.[4][7] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted in a designated and controlled area, such as a certified chemical fume hood or a glovebox, to minimize exposure risk.
-
Preparation and Gowning: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure all equipment fits properly.
-
Compound Handling: Conduct all manipulations, including weighing, dissolving, and aliquoting, within a primary engineering control (e.g., chemical fume hood). Use disposable equipment whenever possible to reduce cross-contamination and cleaning requirements.
-
Decontamination: After handling, decontaminate all non-disposable equipment and work surfaces.
-
Doffing PPE: Carefully remove and dispose of all PPE as hazardous waste. Remove the outer gloves first, followed by other PPE, and finally the inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water after exiting the work area.
Caption: Safe handling workflow diagram.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, follow these procedures immediately.
-
Spill:
-
Evacuate unnecessary personnel from the area.
-
Wearing appropriate PPE, contain the spill to prevent further spread.
-
For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area thoroughly.
-
-
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][3] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]
-
Caption: Emergency response procedures.
Disposal Plan
All waste containing this compound must be handled as hazardous waste.
-
Waste Segregation: This compound is a halogenated organic compound. It is crucial to segregate it into a designated "Halogenated Organic Waste" stream. Do not mix it with non-halogenated waste.[8]
-
Containerization: Collect waste in a designated, compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. angenechemical.com [angenechemical.com]
- 3. aksci.com [aksci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
